4-Isopropylpyridin-2-amine
Description
BenchChem offers high-quality 4-Isopropylpyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropylpyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(2)7-3-4-10-8(9)5-7/h3-6H,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZXIZXIMJXQIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Substituted 2-Aminopyridines: A Case Study on 2-Amino-4-methylpyridine
A Note on the Target Compound: Initial searches for "4-Isopropylpyridin-2-amine" did not yield a specific, registered CAS number in publicly accessible chemical databases. This suggests that the compound may not be commercially available or extensively documented. Therefore, this guide will focus on the closely related and well-characterized compound, 2-Amino-4-methylpyridine (CAS No. 695-34-1), also known as 2-amino-4-picoline. This molecule serves as an excellent proxy for understanding the chemical properties, synthesis, and applications of substituted 2-aminopyridines in research and drug development.
Introduction: The Versatility of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis.[1][2] Its unique electronic properties, arising from the interplay between the electron-donating amino group and the electron-withdrawing pyridine ring, make it a valuable component in the design of pharmacologically active molecules.[1] The presence of two nucleophilic nitrogen atoms allows for a wide range of chemical transformations, enabling the construction of complex heterocyclic systems.[1][2]
Substituted 2-aminopyridines, such as 2-amino-4-methylpyridine, are of particular interest as they allow for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, solubility, and metabolic stability.[3] These modifications are crucial in the optimization of lead compounds during the drug discovery process. The 2-aminopyridine framework is found in a number of approved drugs and clinical candidates, highlighting its importance in the development of new therapeutics for a variety of diseases, including neurological disorders and cancer.[4][5]
Physicochemical Properties of 2-Amino-4-methylpyridine
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-Amino-4-methylpyridine are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 695-34-1 | [6] |
| Molecular Formula | C₆H₈N₂ | [6] |
| Molecular Weight | 108.14 g/mol | [6] |
| Appearance | Light yellow to beige to brown flakes, crystals, crystalline flakes or powder | [6] |
| Melting Point | 96-100 °C | [6] |
| Boiling Point | 230 °C | |
| Solubility | Freely soluble in water, lower alcohols, and DMF; slightly soluble in aliphatic hydrocarbons and petroleum ether. | |
| Purity | Typically ≥98% | [6] |
Synthesis of 2-Amino-4-methylpyridine
The synthesis of substituted pyridines is a well-established area of organic chemistry, with several methodologies available. A common approach for the synthesis of 2-amino-4-methylpyridine involves a multi-step process starting from readily available precursors. One patented method describes a synthesis route that avoids the use of harsh nitrating agents, which can lead to the formation of difficult-to-separate byproducts.[7]
A representative synthetic pathway is outlined below. This process involves the formation of a substituted furan, which is then converted to the desired pyridine derivative.
Experimental Protocol: Synthesis of 2-Amino-4-methylpyridine (Illustrative)
The following is a generalized protocol based on a patented synthetic method.[7]
Step 1: Synthesis of 2-Amino-3-hydroxy-4-methylpyridine
-
Dissolve ethyl 2-(4-methylfuran) formate in dimethylformamide (DMF).
-
Add a water-removing agent and formamide to the solution.
-
Introduce ammonia gas and heat the mixture to reflux for 24 hours.
-
After cooling, adjust the pH to 2 with dilute hydrochloric acid.
-
Extract with ethyl acetate and retain the aqueous phase.
-
Neutralize the aqueous phase with a sodium hydroxide solution.
-
Extract the product with diethyl ether.
-
Concentrate and dry the organic phase to yield 2-amino-3-hydroxy-4-methylpyridine.
Step 2: Synthesis of 2-Amino-3-chloro-4-methylpyridine
-
Add 2-amino-3-hydroxy-4-methylpyridine, phosphorus trichloride, and an acid-binding agent to dichloroethane.
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction mixture and add it to ice water.
-
Decolorize the solution and adjust the pH to neutral.
-
Extract the product with ethyl acetate.
-
Concentrate and dry the organic phase to yield 2-amino-3-chloro-4-methylpyridine.
Step 3: Synthesis of 2-Amino-4-methylpyridine
-
Dissolve 2-amino-3-chloro-4-methylpyridine in a suitable solvent.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.
-
Filter the catalyst and concentrate the filtrate.
-
Purify the crude product by recrystallization or chromatography to obtain 2-amino-4-methylpyridine.
Applications in Drug Discovery and Medicinal Chemistry
The 2-aminopyridine scaffold is a cornerstone in the development of a wide array of therapeutic agents.[1][2] Its ability to act as a bioisostere for other aromatic systems, coupled with its hydrogen bonding capabilities, makes it a valuable tool for medicinal chemists.
As a Key Building Block: 2-Amino-4-methylpyridine serves as a starting material for the synthesis of more complex heterocyclic systems with diverse biological activities.[1] The presence of the amino group allows for a variety of coupling reactions to introduce different substituents and build larger molecular frameworks.
Pharmacological Activities: Derivatives of 2-amino-4-methylpyridine have been investigated for a range of therapeutic applications. Notably, they have been explored as potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[5] The development of selective iNOS inhibitors is a key area of research for the treatment of inflammatory diseases.
The broader class of aminopyridines has also found applications in treating neurological conditions. For example, 4-aminopyridine is used to improve walking in patients with multiple sclerosis.[4][8] While the specific applications of 2-amino-4-methylpyridine in this area are less documented, its structural similarity to other neurologically active aminopyridines suggests potential for further investigation.
Safety and Handling
As with any chemical reagent, proper handling and storage of 2-amino-4-methylpyridine are essential to ensure safety in a laboratory setting. The compound is classified as toxic if swallowed or in contact with skin.[6]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Skull and Crossbones | Danger | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Skull and Crossbones | Danger | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Skull and Crossbones | Danger | H331: Toxic if inhaled |
| Specific Target Organ Toxicity | Health Hazard | Danger | H373: May cause damage to organs through prolonged or repeated exposure |
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[9][10] Avoid breathing dust.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][11] Wash hands thoroughly after handling.[9][11]
-
Storage: Store in a tightly closed container in a cool, dry place.[9][10] The compound is hygroscopic and should be stored under an inert atmosphere.
-
In case of exposure:
Conclusion
While the specific compound 4-isopropylpyridin-2-amine remains elusive in common chemical databases, the study of its close analogue, 2-amino-4-methylpyridine, provides significant insights into the properties and applications of this class of molecules. The 2-aminopyridine scaffold is a powerful tool in the arsenal of medicinal chemists, offering a versatile platform for the design and synthesis of novel therapeutic agents. A comprehensive understanding of the chemistry, synthesis, and safe handling of these compounds is crucial for their effective utilization in the ongoing quest for new and improved medicines.
References
[1] Rao, R. N., & Chanda, K. (2021). 2-Aminopyridine – an unsung hero in drug discovery. RSC Advances, 11(60), 38061-38079. [Link]
[4] Keam, S. J. (2014). The use of aminopyridines in neurological disorders. CNS Drugs, 28(11), 1025-1040. [Link]
[8] Judge, S. I., & Bever, C. T., Jr. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Expert Opinion on Pharmacotherapy, 20(11), 1305-1315. [Link]
[2] Royal Society of Chemistry. (2021). 2-Aminopyridine – an unsung hero in drug discovery. [Link]
[6] Loba Chemie. (n.d.). 2-AMINO 4-METHYLPYRIDINE. Retrieved January 25, 2026, from [Link]
[9] Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-amino pyridine. Retrieved January 25, 2026, from [Link]
[13] FENHE CHEMICAL CO.,LIMITED. (n.d.). 4-methyl-2-(1-methylethyl)-3-pyridinamine. Retrieved January 25, 2026, from [Link]
[14] Royal Society of Chemistry. (n.d.). Synthesis of 2-amino-imidazo[4,5-b]pyridines. Retrieved January 25, 2026, from [Link]
[3] National Center for Biotechnology Information. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central. Retrieved January 25, 2026, from [Link]
[5] ACS Publications. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]
[11] Loba Chemie. (2013). 4-AMINOPYRIDINE For Synthesis MSDS. Retrieved January 25, 2026, from [Link]
[15] National Center for Biotechnology Information. (n.d.). N-(1-methyl-2-pyridin-4-ylethyl)pyrimidin-2-amine. PubChem. Retrieved January 25, 2026, from [Link]
[7] Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Retrieved January 25, 2026, from
[16] National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central. Retrieved January 25, 2026, from [Link]
[10] Alkali Metals Limited. (n.d.). CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE. Retrieved January 25, 2026, from [Link]
[17] Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved January 25, 2026, from [Link]
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 695-34-1 CAS | 2-AMINO 4-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01047 [lobachemie.com]
- 7. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 8. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 9. biochemopharma.fr [biochemopharma.fr]
- 10. alkalimetals.com [alkalimetals.com]
- 11. lobachemie.com [lobachemie.com]
- 12. fishersci.com [fishersci.com]
- 13. fenhechem.com [fenhechem.com]
- 14. Synthesis of 2-amino-imidazo[4,5-b]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. N-(1-methyl-2-pyridin-4-ylethyl)pyrimidin-2-amine | C12H14N4 | CID 72839366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyridine synthesis [organic-chemistry.org]
An In-Depth Technical Guide to the Synthesis of 4-Isopropylpyridin-2-amine
Introduction
4-Isopropylpyridin-2-amine is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. As a structural motif, the 2-aminopyridine core is prevalent in numerous biologically active compounds, acting as a versatile scaffold for drug discovery. The presence of an isopropyl group at the 4-position can modulate the molecule's lipophilicity, steric profile, and metabolic stability, making it a valuable building block for the synthesis of targeted therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic pathways to 4-Isopropylpyridin-2-amine, offering insights into the reaction mechanisms, experimental considerations, and comparative analysis of different routes for researchers and professionals in drug development.
Strategic Approaches to the Synthesis of 4-Isopropylpyridin-2-amine
The synthesis of 4-Isopropylpyridin-2-amine can be approached through several strategic disconnections. The primary challenge lies in the regioselective introduction of the amino group at the C2 position of the pyridine ring bearing an isopropyl substituent at C4. This guide will explore three principal pathways:
-
Direct C-H Amination via the Chichibabin Reaction: A classic approach involving the direct functionalization of the pyridine ring.
-
Synthesis via a 2-Halopyridine Intermediate: A versatile and widely employed strategy involving nucleophilic aromatic substitution.
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): A modern and highly efficient method for C-N bond formation.
Pathway 1: Direct C-H Amination via the Chichibabin Reaction
The Chichibabin reaction, first reported by Aleksei Chichibabin in 1914, is a powerful method for the direct amination of pyridines and other nitrogen-containing heterocycles.[1][2] The reaction typically employs sodium amide (NaNH₂) in an inert solvent, such as toluene or xylene, at elevated temperatures.
Reaction Mechanism and Rationale
The mechanism proceeds via a nucleophilic addition-elimination pathway. The highly nucleophilic amide anion (NH₂⁻) attacks the electron-deficient C2 position of the pyridine ring, forming a Meisenheimer-like intermediate. Aromatization is then restored through the elimination of a hydride ion (H⁻), which subsequently reacts with an available proton source (e.g., another amide molecule or the product) to liberate hydrogen gas.[1][3] The electron-donating nature of the isopropyl group at the 4-position can slightly deactivate the ring towards nucleophilic attack compared to unsubstituted pyridine, potentially requiring more forcing conditions.
A potential side reaction to consider is dimerization, which has been observed in the Chichibabin reaction of sterically hindered pyridines like 4-tert-butylpyridine.[1] This occurs when the intermediate σ-complex attacks another molecule of the starting pyridine.
Figure 1: Conceptual workflow for the Chichibabin synthesis of 4-Isopropylpyridin-2-amine.
Experimental Protocol (Illustrative)
Caution: Sodium amide is a highly reactive and moisture-sensitive reagent. All operations should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium amide (1.2 - 2.0 equivalents) and anhydrous toluene.
-
Addition of Starting Material: 4-Isopropylpyridine (1.0 equivalent) is added dropwise to the stirred suspension of sodium amide at room temperature.
-
Reaction: The reaction mixture is heated to reflux (approximately 110 °C) and maintained at this temperature for 4-8 hours. The progress of the reaction can be monitored by the evolution of hydrogen gas and a characteristic color change.
-
Quenching and Work-up: After cooling to room temperature, the reaction is cautiously quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
| Parameter | Value |
| Starting Material | 4-Isopropylpyridine |
| Key Reagent | Sodium Amide (NaNH₂) |
| Solvent | Toluene or Xylene |
| Temperature | 110-140 °C |
| Typical Yield | Moderate to Good (variable) |
| Key Challenge | Potential for dimerization |
Table 1: Summary of the Chichibabin Reaction for the Synthesis of 4-Isopropylpyridin-2-amine.
Pathway 2: Synthesis via a 2-Halopyridine Intermediate
This pathway is a robust and highly versatile approach that involves the initial synthesis of a 2-halo-4-isopropylpyridine, followed by a nucleophilic aromatic substitution (SNAr) reaction with an amino source.[4][5] The halogen at the 2-position acts as a good leaving group, facilitating the introduction of the amino functionality.
Step 1: Synthesis of 2-Chloro-4-isopropylpyridine
A common method for the preparation of 2-chloropyridines is the diazotization of the corresponding 2-aminopyridine, followed by a Sandmeyer-type reaction. However, a more direct route starts from the corresponding pyridine-N-oxide.
-
Oxidation to 4-Isopropylpyridine-N-oxide: 4-Isopropylpyridine can be oxidized to its N-oxide using a variety of oxidizing agents, such as peracetic acid, perbenzoic acid, or m-chloroperoxybenzoic acid (m-CPBA).[6][7]
-
Chlorination: The resulting N-oxide can then be chlorinated at the 2-position using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).[8]
Figure 2: Synthesis of 2-Chloro-4-isopropylpyridine via the N-oxide intermediate.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
With 2-chloro-4-isopropylpyridine in hand, the amino group can be introduced via an SNAr reaction.[5] This reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the anionic Meisenheimer intermediate formed upon nucleophilic attack at the C2 position.[9]
Experimental Protocol (Illustrative)
-
Reaction Setup: In a round-bottom flask, dissolve 4-isopropylpyridine (1.0 equivalent) in a suitable solvent such as dichloromethane or acetic acid.
-
Addition of Oxidant: Cool the solution in an ice bath and add m-chloroperoxybenzoic acid (m-CPBA, ~1.1 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate), neutralize with a base (e.g., sodium bicarbonate), and extract the product with an organic solvent.
-
Purification: Purify the N-oxide by column chromatography or distillation.
-
Reaction Setup: In a flask equipped with a reflux condenser, add 4-isopropylpyridine-N-oxide (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux for 2-4 hours.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate).
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by distillation or column chromatography.
-
Reaction Setup: In a sealed tube or pressure vessel, combine 2-chloro-4-isopropylpyridine (1.0 equivalent), a source of ammonia (e.g., aqueous ammonia, ammonium hydroxide), and a suitable solvent (e.g., ethanol). A copper catalyst (e.g., CuSO₄) may be added to facilitate the reaction.[10]
-
Reaction: Heat the mixture to 120-150 °C for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography or recrystallization.
| Parameter | Value |
| Intermediate | 2-Chloro-4-isopropylpyridine |
| Amine Source | Aqueous Ammonia / Ammonium Hydroxide |
| Catalyst (optional) | Copper salts (e.g., CuSO₄) |
| Temperature | 120-150 °C |
| Typical Yield | Good to Excellent |
| Key Advantage | Well-established and reliable methodology |
Table 2: Summary of the SNAr Approach for the Synthesis of 4-Isopropylpyridin-2-amine.
Pathway 3: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
The Buchwald-Hartwig amination is a highly efficient and general method for the formation of C-N bonds.[11] This palladium-catalyzed cross-coupling reaction offers several advantages, including mild reaction conditions, high functional group tolerance, and excellent yields.[12][13]
Reaction Mechanism and Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 2-halo-4-isopropylpyridine to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a strong base deprotonates the amine to form an amido complex.
-
Reductive Elimination: The desired 4-isopropylpyridin-2-amine is formed through reductive elimination, regenerating the Pd(0) catalyst.
The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands, such as BINAP or Josiphos-type ligands, are commonly employed to promote the reductive elimination step.[11][14]
Figure 3: Conceptual workflow for the Buchwald-Hartwig synthesis of 4-Isopropylpyridin-2-amine.
Experimental Protocol (Illustrative)
Note: This reaction should be carried out under an inert atmosphere.
-
Reaction Setup: To a dry Schlenk tube, add 2-bromo-4-isopropylpyridine (1.0 equivalent), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, 2-10 mol%), and a strong base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents).
-
Addition of Amine and Solvent: Add the amine source (e.g., ammonia or an ammonia equivalent like benzophenone imine, followed by hydrolysis) and an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction with a suitable solvent and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure. Purify the product by column chromatography.
| Parameter | Value |
| Starting Material | 2-Bromo- or 2-Chloro-4-isopropylpyridine |
| Catalyst | Palladium(0) precatalyst (e.g., Pd₂(dba)₃) |
| Ligand | Bulky phosphine ligand (e.g., BINAP) |
| Base | Strong, non-nucleophilic base (e.g., NaOtBu) |
| Temperature | 80-110 °C |
| Typical Yield | High to Excellent |
| Key Advantage | High efficiency and broad substrate scope |
Table 3: Summary of the Buchwald-Hartwig Amination for the Synthesis of 4-Isopropylpyridin-2-amine.
Conclusion
The synthesis of 4-Isopropylpyridin-2-amine can be effectively achieved through several distinct pathways, each with its own set of advantages and challenges. The Chichibabin reaction offers a direct, albeit potentially lower-yielding, route. The synthesis via a 2-halopyridine intermediate followed by nucleophilic aromatic substitution is a classic and reliable method. For the highest efficiency and functional group tolerance, the palladium-catalyzed Buchwald-Hartwig amination stands out as the state-of-the-art approach. The selection of the optimal synthetic route will depend on factors such as the desired scale of the reaction, the availability of starting materials and reagents, and the specific requirements of the target application. This guide provides the foundational knowledge for researchers to make informed decisions in the synthesis of this important chemical entity.
References
-
Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Eureka | Patsnap. Available at: [Link]
-
Nucleophilic aromatic substitutions. YouTube. Available at: [Link]
-
Chichibabin reaction. Wikipedia. Available at: [Link]
- US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. Available at: [Link]
-
Pyridine-n-oxide. Organic Syntheses Procedure. Available at: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
NAS with Pyridine--the Chichibabin Reaction & Adding to C2/C4. YouTube. Available at: [Link]
- CN115160220A - Synthesis process of pyridine-N-oxide. Google Patents.
- US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives. Google Patents.
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH. Available at: [Link]
-
Chichibabin reaction. Available at: [Link]
-
Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. Available at: [Link]
- CN104974085A - Preparation method of 2-chloro-4-aminopyridine. Google Patents.
-
-
Organic Syntheses Procedure. Available at: [Link]
-
-
Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC - PubMed Central. Available at: [Link]
-
Recent trends in the chemistry of pyridine N-oxides. Arkivoc. Available at: [Link]
-
The Chichibabin amination reaction. Scientific Update. Available at: [Link]
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.
-
PV2143. OSHA. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available at: [Link]
-
Method for synthesizing 4-chloro-pyridine. Eureka | Patsnap. Available at: [Link]
-
Chichibabin pyridine synthesis. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig cross-coupling reaction. YouTube. Available at: [Link]
Sources
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. myttex.net [myttex.net]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Buy 4-Isopropyl-pyridine 1-oxide | 22581-87-9 [smolecule.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
- 10. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Technical Guide to the Buchwald-Hartwig Amination of 4-Isopropylpyridine: Principles, Protocol, and Optimization
Executive Summary: The construction of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where N-aryl pyridine scaffolds are prevalent.[1][2][3] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for this purpose, largely supplanting harsher, traditional methods.[4][5] This guide provides an in-depth examination of the Buchwald-Hartwig amination applied to 4-isopropylpyridine, a representative electron-deficient heteroaromatic substrate. We will dissect the catalytic cycle, explore the critical parameters influencing reaction success, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this transformative reaction.
Introduction: The Strategic Importance of N-Aryl Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its isosteric relationship with benzene contribute to its frequent use in drug design.[1] The N-arylation of pyridines creates structures with significant therapeutic potential.[2][3] The Buchwald-Hartwig amination provides a direct and efficient route to these valuable compounds, offering significant advantages over classical methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have limited scope.[4][5] This palladium-catalyzed method is characterized by its broad functional group tolerance, milder reaction conditions, and applicability to a wide range of amine and aryl halide coupling partners.[4][6]
The Catalytic Cycle: A Mechanistic Deep Dive
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) active species.[4][7][8] Understanding this mechanism is crucial for rational optimization and troubleshooting. The generally accepted key steps are:
-
Activation of the Palladium Precursor: The reaction typically starts with a stable Pd(II) precatalyst, such as Pd(OAc)₂, or a more advanced, air-stable precatalyst.[7] In the presence of a phosphine ligand and a base, this is reduced in situ to the active LPd(0) species.[7][8] Using well-defined Pd(0) sources or modern precatalysts can lead to more reliable and efficient reactions.[7][9]
-
Oxidative Addition: The active LPd(0) catalyst undergoes oxidative addition into the aryl halide (or pseudohalide) C-X bond. This is often the rate-determining step. The reactivity order for the halide is generally Br > Cl > I > OTf.[7] While aryl iodides are typically most reactive in cross-coupling, they can be problematic in this reaction as the generated iodide can inhibit the catalyst.[7][8]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form a palladium-amido complex.[4][10]
-
Reductive Elimination: This final step involves the formation of the new C–N bond and the release of the N-aryl pyridine product. The LPd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[4][7][8] This step is often accelerated by bulky, electron-rich ligands.[10]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Core Components & Critical Parameters for Pyridine Substrates
The success of the amination of 4-isopropylpyridine hinges on the judicious selection of several key components. Pyridines present a unique challenge as they are electron-deficient and can act as ligands themselves, potentially inhibiting the catalyst.
Palladium Precursor Selection
While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, they can be unreliable as the formation of the active Pd(0) species can be inconsistent.[7][9] Modern, well-defined precatalysts (e.g., G3 or G4-palladacycles) are often preferred as they provide a more rapid and clean generation of the active catalyst upon exposure to a base.[7]
Ligand Architecture: The Key to Success
The choice of phosphine ligand is arguably the most critical parameter. For electron-deficient heteroaryl chlorides and bromides, bulky and electron-rich dialkylbiarylphosphine ligands are essential.[11][12] These ligands promote the oxidative addition and, crucially, the final reductive elimination step.[10]
| Ligand Generation | Common Examples | Key Features & Application |
| First Generation | P(o-tol)₃ | Early ligand, effective for some aryl bromides but limited in scope.[5] |
| Bulky Alkylphosphines | P(t-Bu)₃ | Highly electron-donating, but can be sensitive to air. |
| Dialkylbiarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | The "gold standard" for challenging substrates.[10][11] Their steric bulk and electron-rich nature facilitate both oxidative addition and reductive elimination.[10][12] They are often the best choice for heteroaryl halides.[11] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donors that can form highly stable and active palladium complexes. Effective for coupling aryl chlorides.[5] |
For the amination of 4-isopropylpyridine (especially as a chloride or bromide), ligands from the dialkylbiarylphosphine class, such as XPhos or RuPhos , are highly recommended starting points.
Base Selection: Balancing Reactivity and Side Reactions
A base is required to deprotonate the amine in the catalytic cycle.[10] The choice of base must be carefully considered to ensure sufficient reactivity without causing degradation of the starting materials or product.
-
Strong Bases (Alkoxides): Sodium tert-butoxide (NaOtBu) is the most commonly used strong base and is highly effective.[7] However, it can be incompatible with base-sensitive functional groups like esters.[8]
-
Weaker Bases (Carbonates/Phosphates): Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are milder alternatives that offer broader functional group tolerance.[7] Their effectiveness can be highly dependent on the specific substrate and ligand system. Due to their inorganic nature, their particle size and solubility can impact reaction rates.[7]
For a relatively robust substrate like 4-isopropylpyridine, NaOtBu is an excellent first choice to maximize reactivity.
Solvent Considerations
The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system at the reaction temperature.[7] Common choices include:
-
Aromatic Hydrocarbons: Toluene, xylene.[13]
-
Ethers: Dioxane, tetrahydrofuran (THF), tert-amyl alcohol.[7]
Toluene and 1,4-dioxane are the most frequently employed and reliable solvents for this transformation. It is critical to avoid solvents like acetonitrile or pyridine, which can coordinate to the palladium center and inhibit catalysis.[7]
Experimental Protocol: Synthesis of an N-Aryl-4-isopropylpyridine Amine
This section provides a representative, self-validating protocol. Safety Note: This procedure should be carried out in a well-ventilated fume hood. Phosphine ligands and palladium compounds should be handled with care.
Materials and Reagents
-
4-Chloro-2-isopropylpyridine (or the corresponding bromide)
-
Amine coupling partner (e.g., Aniline)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (if not using a precatalyst, e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware (Schlenk tube or equivalent)
Reaction Setup Workflow
Caption: A typical workflow for setting up the amination reaction.
Step-by-Step Procedure
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 4-halo-2-isopropylpyridine (1.0 equiv), sodium tert-butoxide (1.4 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).
-
Inerting: Seal the tube with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Addition of Liquids: Through the septum, add anhydrous toluene (to make a ~0.2 M solution based on the limiting reagent) followed by the amine (1.2 equiv).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: After 2 hours (or as determined by screening), take a small aliquot, quench with water, extract with ethyl acetate, and analyze by TLC or GC-MS to check for the consumption of the starting material. The reaction is typically complete within 2-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the desired N-aryl-4-isopropylpyridine amine.[14]
Data Interpretation & Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. 4. Poor quality solvent/reagents (wet). | 1. Use a reliable precatalyst. Ensure ligands/catalysts are fresh. 2. Switch to NaOtBu if using a weaker base. 3. Increase temperature to 100-110 °C. 4. Use freshly distilled, anhydrous solvent. |
| Hydrodehalogenation | Formation of 2-isopropylpyridine as a byproduct. Can be caused by β-hydride elimination or moisture. | Ensure strictly anhydrous conditions. A different ligand/base combination may be required. |
| Formation of Side Products | 1. Dimerization of the amine or aryl halide. 2. Reaction with solvent. | 1. This can indicate issues with the relative rates of the catalytic cycle steps. Screen different ligands. 2. Ensure an appropriate, non-reactive solvent is used. |
| Reaction Stalls | Catalyst decomposition or inhibition. | The pyridine product or halide byproduct may be inhibiting the catalyst. A higher catalyst loading or a more robust ligand (e.g., a different Buchwald ligand) may be necessary. |
Conclusion
The Buchwald-Hartwig amination is a robust and indispensable tool for the synthesis of N-aryl pyridines. Success with electron-deficient substrates like 4-isopropylpyridine requires a systematic approach, with careful consideration given to the synergistic effects of the palladium source, ligand, base, and solvent. The use of modern, bulky, electron-rich dialkylbiarylphosphine ligands in conjunction with a strong base like NaOtBu and an anhydrous aromatic solvent provides a reliable starting point for achieving high yields. The protocol and troubleshooting guide presented here offer a solid foundation for researchers to successfully implement and optimize this critical transformation in their synthetic endeavors.
References
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]
-
Buchwald–Hartwig amination. (2023). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Retrieved January 25, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Urgaonkar, S., et al. (2005). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 70(18), 7364–7370. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 25, 2026, from [Link]
-
Petersen, K., et al. (2011). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 15(4), 924–928. [Link]
-
Reddit discussion on troubleshooting Buchwald-Hartwig amination. (2018). r/chemistry. Retrieved January 25, 2026, from [Link]
-
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 804-825. [Link]
-
Xu, G., et al. (2015). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 51(54), 10922-10925. [Link]
-
Jones, A. J., et al. (2020). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 39(16), 3003–3012. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Science, 5(4), 1335-1344. [Link]
-
Baran, M., et al. (2014). Studies on novel pyridine and 2-pyridone derivatives of N-arylpiperazine as α-adrenoceptor ligands. Medicinal Chemistry, 10(2), 144-153. [Link]
-
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Retrieved January 25, 2026, from [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575. [Link]
-
Studies on Novel Pyridine and 2-pyridone Derivatives of N-arylpiperazine as α-adrenoceptor Ligands. (n.d.). Bentham Science. Retrieved January 25, 2026, from [Link]
-
Ligand design for cross-couplings: phosphines. (2024). YouTube. Retrieved January 25, 2026, from [Link]
-
da Silva, A. C. S., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 8(1), 241–272. [Link]
-
Organofluorine chemistry. (2023). In Wikipedia. Retrieved January 25, 2026, from [Link]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. Studies on novel pyridine and 2-pyridone derivatives of N-arylpiperazine as α-adrenoceptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
Physical and chemical properties of 4-isopropylpyridin-2-amine
An In-depth Technical Guide to a Key Pharmaceutical Intermediate: Understanding 2-isopropyl-4-methylpyridin-3-amine
Senior Application Scientist Note: Upon a thorough review of existing scientific literature and chemical databases, it has become apparent that detailed experimental data for 4-isopropylpyridin-2-amine is not widely available in the public domain. However, a closely related and structurally similar compound, 2-isopropyl-4-methylpyridin-3-amine (CAS: 1698293-93-4) , is extensively documented and holds significant importance in modern medicinal chemistry, particularly in the development of targeted cancer therapies.
This guide has therefore been structured to provide an in-depth technical overview of 2-isopropyl-4-methylpyridin-3-amine , a compound of high interest to researchers, scientists, and drug development professionals. The information presented herein is robust, well-referenced, and directly applicable to the interests of the specified audience.
Introduction: A Pivotal Building Block in Modern Oncology
2-isopropyl-4-methylpyridin-3-amine has emerged as a critical pharmaceutical intermediate, most notably for its role in the synthesis of KRAS G12C inhibitors.[1][2] The KRAS protein is a key signaling molecule, and the G12C mutation is a prevalent driver in several aggressive cancers, including certain types of pancreatic, colorectal, and lung cancers.[2] The development of small molecules that can selectively target and inhibit this mutated protein represents a major breakthrough in precision oncology.
The specific molecular architecture of 2-isopropyl-4-methylpyridin-3-amine, featuring a substituted pyridine ring with strategically placed isopropyl, methyl, and amine groups, provides an essential scaffold for building potent and selective KRAS G12C inhibitors.[2][3] Its structural features allow for precise interactions within the binding pocket of the target protein, making it an invaluable asset in drug discovery programs. This guide provides a comprehensive overview of its fundamental properties, synthesis, and characterization.
Physicochemical Properties
The physical and chemical properties of a compound are foundational to its application in synthesis and drug formulation. 2-isopropyl-4-methylpyridin-3-amine is typically a solid at room temperature and exhibits moderate solubility in polar solvents, a characteristic attributable to the presence of the polar amino group.[3] A summary of its key identifiers and computed properties is provided below.
| Property | Value | Source |
| IUPAC Name | 4-methyl-2-propan-2-ylpyridin-3-amine | [4] |
| CAS Number | 1698293-93-4 | [4] |
| Molecular Formula | C₉H₁₄N₂ | [4][5] |
| Molecular Weight | 150.22 g/mol | [4][5] |
| SMILES | CC1=C(C(=NC=C1)C(C)C)N | [4] |
| Appearance | Solid, white powder | [2][3] |
| Purity (Typical) | ≥97% | [2][5] |
Synthesis and Chemical Reactivity
The synthesis of 2-isopropyl-4-methylpyridin-3-amine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.[1] One documented pathway begins with readily available starting materials and proceeds through several key transformations.
Logical Synthesis Workflow
The synthesis can be logically broken down into the formation of a cyanopyridine intermediate, followed by hydrolysis and a Hofmann degradation to yield the final amine. This process highlights common strategies in heterocyclic chemistry.
Caption: A generalized workflow for the synthesis of 2-isopropyl-4-methylpyridin-3-amine.
Reactivity Insights
The chemical behavior of 2-isopropyl-4-methylpyridin-3-amine is governed by its functional groups:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic and can be protonated or act as a ligand in metal complexes. The ring itself can undergo electrophilic substitution, although the existing substituents will direct the position of new functional groups.[6]
-
Amino Group (-NH₂): The primary amine group is nucleophilic and basic. It is the primary site of reactivity for derivatization, readily participating in reactions such as acylation, alkylation, and amide bond formation, which are crucial for incorporating this fragment into larger drug molecules.
Spectroscopic Characterization: A Validating System
Confirming the identity and purity of 2-isopropyl-4-methylpyridin-3-amine is essential. A combination of spectroscopic techniques provides a self-validating system for its characterization.
Experimental Protocol: Compound Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Acquire spectrum in a suitable deuterated solvent (e.g., CDCl₃). Expect distinct signals corresponding to the aromatic protons on the pyridine ring, the methine proton of the isopropyl group, the methyl protons of the isopropyl and methyl groups, and the broad signal of the amine protons. The integration and splitting patterns (multiplicity) will confirm the proton environment.
-
¹³C NMR: This analysis will show distinct peaks for each unique carbon atom, including the sp² carbons of the pyridine ring and the sp³ carbons of the alkyl substituents.[7]
-
-
Mass Spectrometry (MS):
-
Utilize a technique like Electrospray Ionization (ESI) to determine the mass-to-charge ratio (m/z). The molecular ion peak should correspond to the compound's molecular weight (approx. 150.22), confirming the elemental composition.[7]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will display characteristic absorption bands. Key vibrations to note include N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the alkyl groups (~2850-3000 cm⁻¹), and C=N/C=C stretching vibrations from the pyridine ring (~1500-1600 cm⁻¹).[8][9]
-
Caption: A self-validating workflow for the spectroscopic characterization of the title compound.
Applications in Drug Discovery: Targeting KRAS G12C
The primary application driving interest in 2-isopropyl-4-methylpyridin-3-amine is its use as a precursor for KRAS G12C inhibitors.[1][2] These inhibitors are designed to covalently bind to the mutated cysteine residue in the KRAS G12C protein, locking it in an inactive state and thereby shutting down the oncogenic signaling pathway that drives tumor growth.
Caption: The role of KRAS G12C inhibitors in blocking oncogenic signaling pathways.
Safety and Handling
Proper handling of 2-isopropyl-4-methylpyridin-3-amine is crucial in a laboratory setting. Based on available data for similar pyridine derivatives, appropriate precautions should be taken.
-
Hazard Statements: GHS classifications for this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[10]
-
Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[10]
References
-
PubChem. 4-Isopropylpyridine. National Center for Biotechnology Information. [Link]
-
Accounts of Chemical Research. 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated C(sp3)−H Bonds. (2021). [Link]
- Patsnap.Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. (2021).
-
Wikipedia. Isopropylamine.[Link]
-
PubChem. 4-Methyl-2-(propan-2-yl)pyridin-3-amine. National Center for Biotechnology Information. [Link]
-
Loba Chemie. 2-AMINO 4-METHYLPYRIDINE.[Link]
-
PubChem. 4-Ethylpyridin-2-amine. National Center for Biotechnology Information. [Link]
-
JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). [Link]
-
Journal of Medicinal Chemistry. Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. (2021). [Link]
-
NIST WebBook. 4-Isopropylpyridine.[Link]
- Google Patents.
-
CrystEngComm. Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. (2020). [Link]
-
NIST WebBook. 4-Isopropylpyridine.[Link]
-
Organic Letters. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. (2007). [Link]
-
Doc Brown's Chemistry. Infrared spectrum of propan-2-amine.[Link]
-
LinkedIn. The Role of 2-Isopropyl-4-methylpyridin-3-amine in Cancer Drug Development.[Link]
-
Organic Chemistry Portal. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.[Link]
-
MDPI. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022). [Link]
-
PubChem. N-Isopropylpyridine-2-methylamine. National Center for Biotechnology Information. [Link]
-
Angewandte Chemie. Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. (2021). [Link]
-
Chemistry LibreTexts. Spectroscopy of Amines.[Link]
-
Molecules. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). [Link]
-
ResearchGate. Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. (2021). [Link]
Sources
- 1. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 1698293-93-4: 2-Isopropyl-4-methylpyridin-3-amine [cymitquimica.com]
- 4. 4-Methyl-2-(propan-2-yl)pyridin-3-amine | C9H14N2 | CID 108190520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1698293-93-4 | MFCD30828926 | 2-Isopropyl-4-methylpyridin-3-amine [aaronchem.com]
- 6. jscimedcentral.com [jscimedcentral.com]
- 7. mdpi.com [mdpi.com]
- 8. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1698293-93-4|2-Isopropyl-4-methylpyridin-3-amine|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Isopropylpyridin-2-amine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract: The spatial arrangement of atoms within a molecule, its conformation, is a critical determinant of its physicochemical properties and biological activity. For drug development professionals and researchers in medicinal chemistry, a thorough understanding of a molecule's conformational landscape is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides an in-depth technical analysis of the molecular structure and conformational preferences of 4-Isopropylpyridin-2-amine, a substituted aminopyridine of interest in pharmaceutical research. In the absence of direct experimental data for this specific molecule in the public domain, this document serves as a predictive guide, leveraging established principles of conformational analysis, data from analogous structures, and detailed protocols for proposed computational and experimental validation.
Introduction: The Significance of Conformational Analysis in Drug Discovery
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous approved drugs.[1] The 2-aminopyridine moiety, in particular, is a well-established pharmacophore known to interact with a wide range of biological targets.[2][3] The introduction of an isopropyl group at the 4-position of the pyridine ring introduces a key conformational variable: the rotation around the C4-C(isopropyl) bond. This rotation dictates the three-dimensional space occupied by the isopropyl group, which can profoundly influence how the molecule binds to a target protein, its solubility, and its metabolic stability.
This guide will, therefore, construct a comprehensive picture of the likely structural and conformational properties of 4-Isopropylpyridin-2-amine. We will begin by exploring the fundamental principles governing its structure, followed by a detailed protocol for a predictive computational analysis. Finally, we will outline the experimental procedures that would be required to validate these computational predictions, providing a complete roadmap for researchers investigating this or similar molecules.
Foundational Principles: Electronic and Steric Influences
The conformation of 4-Isopropylpyridin-2-amine is primarily governed by the interplay of two key factors:
-
Electronic Effects of the 2-Amino Group: The amino group at the 2-position is a strong electron-donating group. Through a positive mesomeric effect, it increases the electron density of the pyridine ring, particularly at the ortho and para positions (C3, C5, and the ring nitrogen).[2][4] This influences the bond lengths and angles within the pyridine ring compared to unsubstituted pyridine. The lone pair on the exocyclic nitrogen participates in conjugation with the ring, which can be represented by resonance structures.[2]
-
Steric Effects of the 4-Isopropyl Group: The isopropyl group is sterically demanding. The rotation around the single bond connecting the isopropyl carbon to the pyridine C4 carbon is not free and is characterized by a rotational energy barrier. The most stable conformation will seek to minimize steric hindrance between the methyl groups of the isopropyl substituent and the adjacent protons on the pyridine ring (at C3 and C5).
Based on these principles, we can predict that the pyridine ring itself will be largely planar, with minor distortions possible due to the amino substituent. The key conformational question revolves around the torsional angle (dihedral angle) of the isopropyl group relative to the plane of the pyridine ring.
Predictive Computational Analysis: A Window into the Conformational Landscape
In the absence of experimental data, Density Functional Theory (DFT) calculations provide a powerful and reliable method for predicting the geometry and conformational energetics of small molecules.[5] A DFT-based conformational analysis can elucidate the preferred rotational state of the isopropyl group and quantify the energy barrier to its rotation.
The Rotational Energy Profile
The primary goal of the computational analysis is to generate a rotational energy profile by systematically changing the dihedral angle between the isopropyl group's C-H bond and the pyridine ring. This involves a series of constrained geometry optimizations.
The key dihedral angle to scan is defined by the atoms H(isopropyl)-C(isopropyl)-C4(pyridine)-C3(pyridine). By rotating this angle in discrete steps (e.g., 15°) from 0° to 360° and calculating the relative energy at each step, we can plot the potential energy surface for the rotation. This plot will reveal the energy minima, corresponding to the most stable conformations (conformers), and the energy maxima, which represent the transition states for rotation.
Detailed Protocol: DFT-Based Conformational Analysis
This protocol outlines a best-practice approach for conducting a conformational analysis of 4-Isopropylpyridin-2-amine using DFT.[5][6]
Step 1: Initial Structure Generation
-
Draw the 3D structure of 4-Isopropylpyridin-2-amine using a molecular editor (e.g., Avogadro, GaussView).
-
Perform an initial, rapid geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
Step 2: DFT Geometry Optimization
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
-
Functional Selection: Choose a functional that provides a good balance of accuracy and computational cost. The B3LYP functional is a widely used and well-validated choice for organic molecules.[7] For potentially higher accuracy, a functional from the M06 family, like M06-2X, can be used.[8]
-
Basis Set Selection: A Pople-style basis set such as 6-31+G(d,p) is a good starting point, offering a reasonable description of polarization and diffuse functions.[9]
-
Solvation Model: To simulate a more realistic solution-phase environment, an implicit solvation model like the Polarizable Continuum Model (PCM) or the SMD model should be employed, specifying a relevant solvent (e.g., water or DMSO).[6]
-
Execution: Perform a full geometry optimization of the initial structure to find the nearest local minimum. Confirm it is a true minimum by performing a frequency calculation; all vibrational frequencies should be real (positive).
Step 3: Potential Energy Surface (PES) Scan
-
Using the optimized structure from Step 2, set up a relaxed PES scan.
-
Define the dihedral angle H(isopropyl)-C(isopropyl)-C4(pyridine)-C3(pyridine) as the reaction coordinate.
-
Scan this dihedral angle, for instance, in 24 steps of 15° each. At each step, the dihedral angle is held fixed while all other geometric parameters are allowed to relax.
-
Plot the relative energy (in kcal/mol or kJ/mol) versus the dihedral angle.
Step 4: Identification and Refinement of Stationary Points
-
From the PES scan plot, identify the approximate angles of the energy minima (stable conformers) and maxima (transition states).
-
Perform full, unconstrained geometry optimizations starting from these approximate structures to locate the precise stationary points.
-
Verify the nature of each stationary point with a frequency calculation. Minima will have zero imaginary frequencies, while transition states will have exactly one imaginary frequency corresponding to the rotational motion.[8]
Predicted Conformational Data
While the exact values require performing the calculations, we can predict the general outcome based on studies of similar systems. For an isopropyl group on an aromatic ring, the lowest energy conformation is typically one where the C-H bond of the isopropyl group is eclipsed with the plane of the ring to minimize steric clashes of the two methyl groups with the ortho-protons of the ring. The rotational barrier is expected to be in the range of 2-5 kcal/mol in the gas phase.[9]
| Parameter | Predicted Value | Method of Determination |
| Lowest Energy Conformer | Dihedral angle ≈ 0° or 180° | DFT PES Scan |
| Rotational Energy Barrier | 2-5 kcal/mol | DFT Transition State Calculation |
| C4-C(isopropyl) Bond Length | ~1.52 Å | DFT Geometry Optimization |
| C-N(amino) Bond Length | ~1.37 Å | DFT Geometry Optimization |
Workflow for Computational Analysis
Caption: Workflow for DFT-based conformational analysis.
Proposed Experimental Validation
Computational predictions, while powerful, must be validated by experimental data. The following section details the primary experimental techniques that would be employed to determine the solid-state structure and solution-phase conformation of 4-Isopropylpyridin-2-amine.
Solid-State Structure: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[10] This technique would provide unambiguous data on bond lengths, bond angles, and, most importantly, the torsional angle of the isopropyl group in the solid state. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the amino group, that dictate the crystal packing.
Step 1: Crystal Growth
-
Purity: The compound must be highly pure (>99%). Purification can be achieved by recrystallization or chromatography.
-
Method: The most common method for small molecules is slow evaporation of a solvent in which the compound is moderately soluble.[11] A range of solvents (e.g., ethanol, ethyl acetate, hexane, or mixtures) should be screened. The solution should be left undisturbed in a loosely capped vial to allow for slow solvent evaporation over several days to weeks.
Step 2: Crystal Mounting and Data Collection
-
A suitable single crystal (clear, well-defined faces, appropriate size) is selected under a microscope.
-
The crystal is mounted on a goniometer head, typically using oil or glue.[10]
-
The mounted crystal is placed on a diffractometer and cooled under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.
Step 3: Structure Solution and Refinement
-
The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.
-
The structure is "solved" using direct methods or Patterson methods to obtain an initial model of the electron density.
-
This model is then "refined" using least-squares methods to improve the fit between the calculated and observed diffraction data, ultimately yielding the final atomic positions, bond lengths, and angles.
Solution-Phase Conformation: 2D NMR Spectroscopy (NOESY)
While SC-XRD provides the solid-state structure, the conformation in solution can differ. Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique that can identify protons that are close to each other in space (< 5 Å), regardless of through-bond connectivity.[12]
By identifying NOE correlations between the protons of the isopropyl group and the protons of the pyridine ring, we can deduce the preferred solution-phase conformation. For example, a strong NOE between the isopropyl's methine proton (the single H on the central carbon) and the C3/C5 protons of the pyridine ring would strongly suggest a conformation where this proton is oriented towards the ring.
Step 1: Sample Preparation
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.
-
The sample should be free of particulate matter and dissolved oxygen, which can interfere with the NOE effect. For small molecules, degassing the sample by the freeze-pump-thaw method is highly recommended.[13]
Step 2: Instrument Setup and Data Acquisition
-
Acquire a standard 1D proton NMR spectrum to determine the chemical shifts and ensure sample purity.
-
On the NMR spectrometer, load a standard 2D NOESY pulse sequence.
-
Mixing Time (τₘ): This is a critical parameter. For small molecules, the NOE builds up slowly, so a relatively long mixing time is needed. A typical starting point for a molecule of this size would be 0.5-1.0 seconds.[12][13] A series of experiments with different mixing times may be necessary to optimize the signal.
-
Set other parameters such as the number of scans (nt), number of increments in the indirect dimension (ni), and relaxation delay (d1) to achieve adequate signal-to-noise. Acquisition can take several hours.
Step 3: Data Processing and Interpretation
-
Process the 2D data using appropriate window functions and Fourier transformation.
-
Phase the spectrum carefully. For small molecules, the cross-peaks (indicating an NOE) will have the opposite phase to the diagonal peaks.[14]
-
Analyze the spectrum for cross-peaks connecting the isopropyl protons (both the methine and the methyl protons) with the aromatic protons. The volume of the cross-peaks is roughly proportional to 1/r⁶, where r is the distance between the protons.
Decision-Making for Structural Analysis
Caption: Decision tree for experimental structure determination.
Plausible Synthetic Route
A plausible synthesis for 4-Isopropylpyridin-2-amine can be adapted from known methods for producing substituted 2-aminopyridines. A common and effective strategy involves the Chichibabin reaction or amination of a pre-functionalized pyridine. A likely route would start from 4-isopropylpyridine.
-
N-Oxidation: 4-isopropylpyridine is first oxidized to 4-isopropylpyridine-N-oxide.
-
Amination: The N-oxide can then be aminated at the 2-position. A modern, efficient method for this transformation has been developed that works for a variety of substituted pyridine N-oxides.[15] This avoids the harsh conditions of the classical Chichibabin reaction.
Conclusion and Future Directions
This technical guide has established a robust framework for understanding and determining the molecular structure and conformation of 4-Isopropylpyridin-2-amine. While direct experimental data is not yet available, a predictive analysis based on Density Functional Theory is proposed as a powerful first step. The provided detailed protocols for computational analysis, single-crystal X-ray diffraction, and 2D NOESY NMR spectroscopy offer a clear and actionable path for researchers to fully characterize this molecule.
The conformational preference of the 4-isopropyl group is a critical piece of structural information that will directly impact its utility in drug design. By understanding the energy barriers to rotation and the preferred spatial arrangement, medicinal chemists can design more effective analogs and better interpret structure-activity relationship data. The methodologies outlined herein are broadly applicable to the conformational analysis of other novel substituted heterocycles, providing a foundational approach for modern drug discovery programs.
References
- Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25. [Available at: https://www.arpgweb.com/journal/journal/8/special_issue/12-2021/1]
- Liu, K. G., & Widen, J. C. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 80(23), 11850–11856. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4670119/]
- Fier, P. S., et al. (2020). Easy Access to 2-Aminopyridines. GalChimia Blog. [Available at: https://www.galchimia.com/easy-access-to-2-aminopyridines/]
- Chemistry LibreTexts. (2024). Heterocyclic Amines. [Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.09%3A_Heterocyclic_Amines]
- Kaur, N., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Available at: https://pubs.rsc.org/en/content/articlelanding/2024/md/d4md00100a]
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. [Available at: https://baranlab.org/wp-content/uploads/2019/08/Pyridine-Synthesis.pdf]
- Grimme, S., & Brandenburg, J. G. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Available at: https://chemrxiv.org/engage/chemrxiv/article-details/6261580f08a8e100f1215570]
- University of Wisconsin-Madison, Chemistry Department. (2018). NOESY and ROESY. [Available at: https://www.chem.wisc.edu/nmr/nmrfac/files/NOESY-and-ROESY.pdf]
- Arjunan, V., & Santhanam, S. (2007). Density functional theory calculations of the internal rotations and vibrational spectra of 2-, 3- and 4-formyl pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 726-732. [Available at: https://pubmed.ncbi.nlm.nih.gov/17169623/]
- Wenzel, M., & Schmuck, C. (2018). Absolute Configuration of Small Molecules by Co‐Crystallization. Israel Journal of Chemistry, 58(3-4), 263-272. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5993132/]
- Grimme, S., & Brandenburg, J. G. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. [Available at: https://www.researchgate.
- Singh, R., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). ResearchGate. [Available at: https://www.researchgate.net/publication/377227181_Cracking_the_code_the_clinical_and_molecular_impact_of_aminopyridines_a_review_2019-2024]
- Liu, K. G., & Widen, J. C. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. ACS Publications. [Available at: https://pubs.acs.org/doi/10.1021/acs.joc.5b02223]
- Ye, Y., et al. (2012). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 53(47), 6331-6333. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3472093/]
- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2130-2150. [Available at: https://pubs.rsc.org/en/content/articlelanding/2023/cs/d2cs00697a]
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Semantic Scholar. [Available at: https://www.semanticscholar.org/paper/Pyridine-Synthesis%3A-Cliff-Notes-Baran/4f051a6d71322045c71a396e95c478a05c30805c]
- Pankin, D., et al. (2023). Vibrational modes of 2,6-, 2,7-, and 2,3-diisopropylnaphthalene. A DFT study. ResearchGate. [Available at: https://www.researchgate.net/publication/368686676_Vibrational_modes_of_26-_27-_and_23-diisopropylnaphthalene_A_DFT_study]
- University of Ottawa, NMR Facility. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. [Available at: https://www.uottawa.ca/faculty-science/sites/g/files/bhrskd376/files/2021-02/noesy_hints.pdf]
- Michigan State University, Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. [Available at: https://www2.chemistry.msu.edu/facilities/crystallography/xtal_info/grow_xtal.html]
- Ibon, F. G., et al. (2022). Aromatic Amino Acids-Guanidinium Complexes through Cation-π Interactions. MDPI. [Available at: https://www.mdpi.com/1422-0067/23/23/14749]
- Nanalysis Corp. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Available at: https://www.nanalysis.
- Bulavka, V. N., & Boiko, I. I. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Available at: https://www.semanticscholar.org/paper/SYNTHESIS-OF-4-AMINOPYRIDINE-AND-BY-REDUCTION-OF-Bulavka-Boiko/196238b6d36e232749f57f4955b706c641838848]
- Li, H., et al. (2026). The Effect of Allosteric Conformational Regulation on the Crystal Packing of Aromatic Amide Metallomacrocycles via Ligand-Modulated Remote Intramolecular Hydrogen Bonds. Journal of the American Chemical Society. [Available at: https://pubs.acs.org/doi/10.1021/jacs.5c18568]
- de Moraes, M. C., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Frontiers in Cellular and Infection Microbiology, 11, 747656. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8576208/]
- Svatunek, D., et al. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling, 63(15), 4735–4744. [Available at: https://pubs.acs.org/doi/10.1021/acs.jcim.3c00649]
- Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD).
- Quora. (2018). Which is a weaker base between pyridine and 2-aminopyridine and why? [Available at: https://www.quora.com/Which-is-a-weaker-base-between-pyridine-and-2-aminopyridine-and-why]
- Sharipov, M. Y., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. MDPI. [Available at: https://www.mdpi.com/1422-0067/24/2/1085]
- Wikipedia. (n.d.). X-ray crystallography. [Available at: https://en.wikipedia.org/wiki/X-ray_crystallography]
- Wikipedia. (n.d.). Pyridine. [Available at: https://en.wikipedia.org/wiki/Pyridine]
- Google Patents. (2017). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. [Available at: https://patents.google.
- University of Missouri-St. Louis, Department of Chemistry. (n.d.). NOE Experiments on the Bruker. [Available at: https://www.umsl.edu/chemistry/nmr/guides/noe.pdf]
- Samanta, A., et al. (2020). Conformational landscape of substituted prolines. Protein Science, 29(1), 143-154. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6933857/]
- Svatunek, D., et al. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. PMC. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10427847/]
- El-Faham, A., et al. (2019). Syntheses, structural and conformational assignments, and conversions of pyridine and triazolopyridine nucleosides. ResearchGate. [Available at: https://www.researchgate.net/publication/335022878_Syntheses_structural_and_conformational_assignments_and_conversions_of_pyridine_and_triazolopyridine_nucleosides]
- University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Available at: https://www.sas.rochester.edu/chm/x-ray/xtal-grow.html]
- Al-Omary, F. A. M., et al. (1997). Conformations and rotational barriers of 2,2′-bi-1H-imidazole Semiempirical, ab initio, and density functional theory calculations. Journal of the Chemical Society, Faraday Transactions, 93(21), 3829-3835. [Available at: https://pubs.rsc.org/en/content/articlelanding/1997/ft/a704443c]
- Grimme, S., & Brandenburg, J. G. (2022). Best Practice DFT Protocols For Basic Molecular Computational Chemistry. Scribd. [Available at: https://www.scribd.
- Taylor & Francis Online. (2022). 4-aminopyridine – Knowledge and References. [Available at: https://www.tandfonline.com/knowledgeservices/topic/4-aminopyridine]
- I-T. C., et al. (2000). 6Amino2,2′:6′,2″-terpyridines as highly fluorescent compounds—effect of the number of pyridine rings on fluorescence properties. ResearchGate. [Available at: https://www.researchgate.net/publication/257321685_6Amino22'6'2-terpyridines_as_highly_fluorescent_compounds-effect_of_the_number_of_pyridine_rings_on_fluorescence_properties]
- Indiana University NMR Facility. (2010). 2D NOESY and ROESY for Small Molecules. [Available at: https://nmr.chem.indiana.edu/vnmrj/chemed/2D_NOESY_ROESY.pdf]
- Al-Warhi, T., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15610. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10512130/]
- Zhang, Y., et al. (2024). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters. [Available at: https://pubs.acs.org/doi/10.1021/acs.orglett.4c02581]
- Wikipedia. (n.d.). Cambridge Structural Database. [Available at: https://en.wikipedia.
- ChemicalBook. (n.d.). 4-Aminopyridine-2-carboxylic acid synthesis. [Available at: https://www.chemicalbook.com/synthesis/product_4-Aminopyridine-2-carboxylic%20acid.htm]
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Density functional theory calculations of the internal rotations and vibrational spectra of 2-, 3- and 4-formyl pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. How To [chem.rochester.edu]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 14. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 15. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and History of Substituted Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Aminopyridine Scaffold
The aminopyridine nucleus, a deceptively simple heterocyclic structure, has proven to be a remarkably versatile scaffold in medicinal chemistry. Its derivatives have given rise to a range of therapeutic agents, most notably those targeting the central and peripheral nervous systems. This guide provides a comprehensive overview of the discovery, history, and key developmental milestones of substituted aminopyridines, with a focus on their synthesis, mechanism of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.
I. A Historical Odyssey: From Avicide to Neurological Therapeutics
The journey of substituted aminopyridines from their early, non-medical applications to their current status as valuable therapeutic agents is a testament to scientific serendipity and persistent investigation.
Early Discoveries and Repurposing
The story of the most well-known aminopyridine, 4-aminopyridine (4-AP), began not in the pharmacy, but in the field of pest control. Initially developed as a bird poison, its potent effects on the nervous system were a harbinger of its future therapeutic potential. The first significant foray of 4-AP into the medical arena occurred in the 1970s when Bulgarian anesthetists discovered its ability to reverse the effects of non-depolarizing muscle relaxants. This discovery marked a pivotal moment, shifting the perception of 4-AP from a toxin to a potential therapeutic agent.
The Rise of Aminopyridines in Neurology
The true therapeutic promise of substituted aminopyridines began to be realized in the latter half of the 20th century, with a focus on neurological disorders. The ability of these compounds to modulate neuronal excitability opened up avenues for treating conditions characterized by impaired nerve conduction.
Dalfampridine (Ampyra®): A Breakthrough for Multiple Sclerosis
A major milestone in the history of substituted aminopyridines was the development and approval of dalfampridine, an extended-release formulation of 4-aminopyridine, for the symptomatic treatment of walking impairment in patients with multiple sclerosis (MS). This development was the culmination of decades of research into the effects of 4-AP on demyelinated neurons. The extended-release formulation was crucial in providing a sustained therapeutic effect while minimizing the adverse effects associated with immediate-release preparations.
Amifampridine (Firdapse®): Targeting a Rare Neuromuscular Disorder
Another significant member of this class is amifampridine (3,4-diaminopyridine), which has been approved for the treatment of Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder that affects the neuromuscular junction. The development of amifampridine highlighted the potential of substituted aminopyridines to address orphan diseases with significant unmet medical needs.
II. The Synthetic Landscape: Constructing the Aminopyridine Core
The therapeutic utility of substituted aminopyridines has been paralleled by the development of diverse and efficient synthetic methodologies to access a wide array of analogues.
Classical Approaches to Aminopyridine Synthesis
The Chichibabin Reaction: A cornerstone in pyridine chemistry, the Chichibabin reaction provides a direct method for the amination of the pyridine ring. This reaction typically involves heating pyridine with sodium amide in an inert solvent to produce 2-aminopyridine. While historically significant, the harsh reaction conditions can limit its applicability to more complex and sensitive substrates.
Modern Synthetic Strategies
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted aminopyridines, offering milder conditions and broader substrate scope.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful tool for the formation of carbon-nitrogen bonds.[1] It allows for the efficient coupling of aryl halides or triflates with a wide range of amines, including ammonia surrogates, to produce primary and secondary aminopyridines.[1] The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and functional group tolerance.[1][2]
Synthesis of Amifampridine (3,4-Diaminopyridine): A common synthetic route to amifampridine starts from 4-chloro-3-nitropyridine.[3] A nucleophilic aromatic substitution with ammonia introduces the first amino group, followed by the reduction of the nitro group to yield the desired 3,4-diaminopyridine.[3]
III. Mechanism of Action: The Role of Potassium Channel Blockade
The primary mechanism of action for the therapeutic effects of substituted aminopyridines is the blockade of voltage-gated potassium (Kv) channels.
Restoring Nerve Conduction in Demyelinated Axons
In healthy myelinated axons, Kv channels are typically located in the juxtaparanodal regions, covered by the myelin sheath. However, in demyelinating diseases like multiple sclerosis, the loss of myelin exposes these channels. The resulting potassium efflux during an action potential leads to hyperpolarization and a failure of nerve impulse propagation.
Substituted aminopyridines, by blocking these exposed Kv channels, reduce the repolarizing potassium current, thereby prolonging the action potential depolarization. This allows the nerve impulse to be conducted more effectively across the demyelinated segment, restoring function.
Enhancing Neurotransmitter Release at the Neuromuscular Junction
At the presynaptic nerve terminal, the blockade of Kv channels by aminopyridines prolongs the duration of the action potential. This leads to an increased influx of calcium ions through voltage-gated calcium channels, which in turn enhances the release of neurotransmitters, such as acetylcholine, into the synaptic cleft. This mechanism is particularly relevant for the therapeutic effect of amifampridine in LEMS.
IV. Structure-Activity Relationships (SAR): Fine-Tuning Potency and Selectivity
The pharmacological properties of substituted aminopyridines can be significantly influenced by the nature and position of substituents on the pyridine ring. Understanding these structure-activity relationships is crucial for the design of more potent and selective drug candidates.
Impact of Substituents on Kv Channel Blockade
The potency and selectivity of aminopyridine derivatives for different Kv channel subtypes are key determinants of their therapeutic efficacy and side-effect profiles. The following table summarizes the IC50 values of 4-aminopyridine and some of its derivatives on various Kv channels.
| Compound | Kv1.1 IC50 (µM) | Kv1.2 IC50 (µM) | Kv1.4 IC50 (µM) | Reference |
| 4-Aminopyridine | 147 | - | - | [4] |
| 3-Hydroxy-4-aminopyridine | 7886 | 23652 | 23191 | [5] |
| 3-Hydroxy-4-aminopyridine sulfate | >50000 | >50000 | >50000 | [5] |
Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions.
These data suggest that even minor modifications to the 4-aminopyridine scaffold can have a profound impact on its potency as a Kv channel blocker. For instance, the introduction of a hydroxyl group at the 3-position significantly reduces the inhibitory activity.[5]
Pharmacokinetic Considerations
The pharmacokinetic properties of substituted aminopyridines, including their absorption, distribution, metabolism, and excretion (ADME), are critical for their clinical utility.
| Compound | Bioavailability | Tmax (hours) | Half-life (hours) | Metabolism | Excretion | Reference |
| Dalfampridine (ER) | ~96% (relative to oral solution) | 3-4 | 5.2-6.5 | Minimal | Primarily renal (unchanged) | |
| Amifampridine | 93-100% | 0.6-1.3 (fasted) | ~2.5 | Acetylation to 3-N-acetylamifampridine | Renal (metabolite and unchanged drug) | [3][6] |
The extended-release formulation of dalfampridine results in a longer time to reach maximum plasma concentration and a longer half-life compared to immediate-release formulations, which contributes to its twice-daily dosing regimen. Amifampridine is rapidly absorbed and its metabolism is subject to variability due to genetic polymorphisms in N-acetyltransferases.[6] Food can decrease the rate and extent of amifampridine absorption.[3][7]
V. Experimental Protocols: Essential Methodologies for Evaluation
The development and characterization of substituted aminopyridines rely on a suite of specialized experimental techniques. The following are detailed protocols for key in vitro and in vivo assays.
In Vitro Evaluation: Whole-Cell Patch Clamp Electrophysiology
Objective: To measure the inhibitory effect of substituted aminopyridines on specific voltage-gated potassium channels expressed in a cellular system.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the Kv channel of interest.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[8] Fire-polish the pipette tip to ensure a smooth surface for sealing.[9]
-
Solutions:
-
Internal Solution (Pipette Solution): Typically contains (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 11 EGTA, adjusted to pH 7.2 with KOH.
-
External Solution (Bath Solution): Typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Recording:
-
Place the coverslip with the cultured cells in the recording chamber on the microscope stage.
-
Lower the micropipette and approach a target cell under visual guidance.
-
Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing electrical access to the entire cell.
-
Apply a voltage-clamp protocol to elicit Kv channel currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then stepping to a series of depolarizing potentials (e.g., from -60 mV to +60 mV in 10 mV increments).
-
-
Data Acquisition and Analysis:
-
Record the potassium currents before and after the application of the test compound at various concentrations.
-
Measure the peak current amplitude at each voltage step.
-
Construct a dose-response curve and calculate the IC50 value for the compound.
-
In Vivo Evaluation: Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To assess the efficacy of substituted aminopyridines in an animal model of multiple sclerosis.
Methodology:
-
Animals: Use female C57BL/6 mice, 8-12 weeks old.[10]
-
Induction of EAE:
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.
-
Score the disease severity using a standardized scale (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = moribund; 5 = death).
-
-
Treatment:
-
Administer the test compound or vehicle to the mice daily, starting from the onset of clinical signs or at a predetermined time point.
-
-
Behavioral Assessment (Basso Mouse Scale - BMS):
VI. Future Directions and Emerging Applications
The success of dalfampridine and amifampridine has spurred further research into the therapeutic potential of substituted aminopyridines. Current and future research is focused on:
-
Developing more selective Kv channel blockers: By targeting specific Kv channel subtypes, it may be possible to enhance therapeutic efficacy while reducing off-target effects.
-
Exploring new therapeutic indications: The neuro-modulatory properties of aminopyridines suggest their potential utility in other neurological and psychiatric disorders.
-
Combination therapies: Investigating the synergistic effects of aminopyridines with other therapeutic agents may lead to more effective treatment strategies.
VII. Conclusion
The journey of substituted aminopyridines from a simple chemical scaffold to a class of clinically important drugs is a compelling narrative of scientific discovery and innovation. Their ability to modulate neuronal function by blocking potassium channels has provided significant therapeutic benefits for patients with multiple sclerosis and Lambert-Eaton myasthenic syndrome. As our understanding of the complex roles of potassium channels in health and disease continues to grow, so too will the potential for developing novel and improved aminopyridine-based therapies.
References
-
AMIFAMPRIDINE PHOSPHATE: AN OVERVIEW. (n.d.). IJSDR. Retrieved January 25, 2026, from [Link]
-
Amifampridine. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Whole-cell patch-clamping of cultured human neurons. (2023). Protocols.io. [Link]
-
Investigation of the Effects of Blocking Potassium Channels With 4-Aminopyridine on Paclitaxel Activity in Breast Cancer Cell Lines. (2021). Frontiers in Pharmacology. [Link]
-
Effects of Food Intake on the Relative Bioavailability of Amifampridine Phosphate Salt in Healthy Adults. (2015). Clinical Therapeutics. [Link]
-
The standardized Basso Mouse Scale for Locomotion (BMS) scoring sheet... (n.d.). In ResearchGate. Retrieved January 25, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen. Retrieved January 25, 2026, from [Link]
-
Comparative Bioavailability of Two Tablet Formulations of Amifampridine with and without Food, and the Impact of Acetylator Status on the Pharmacokinetic Food Effect. (n.d.). Walsh Medical Media. Retrieved January 25, 2026, from [Link]
-
A combined scoring method to assess behavioral recovery after mouse spinal cord injury. (2014). Journal of Visualized Experiments. [Link]
-
Preparation of 3,4-diaminopyridine microparticles by solvent-evaporation methods. (2002). International Journal of Pharmaceutics. [Link]
-
Whole Cell Patch Clamp Protocol. (n.d.). AXOL Bioscience. Retrieved January 25, 2026, from [Link]
-
Potassium channel. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Experimental Autoimmune Encephalomyelitis in the Mouse. (2006). Current Protocols in Immunology. [Link]
-
On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. (1996). British Journal of Pharmacology. [Link]
- Manufacturing process for amifampridine phosphate. (2020).
-
4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries. (2017). British Journal of Pharmacology. [Link]
-
An optimized and validated protocol for inducingchronic experimental autoimmune encephalomyelitis in C57BL/6J mice. (2018). ResearchGate. [Link]
-
Heterochannels Kv(1.1-1.2)2 and Their Interactions with Pore Blockers. (2021). International Journal of Molecular Sciences. [Link]
-
208078Orig1s000. (2018). accessdata.fda.gov. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2018). Molecules. [Link]
-
Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons. (2018). Journal of Visualized Experiments. [Link]
-
Voltage gating and 4-aminopyridine inhibition in the Shaker Kv channel revealed by a closed-state model. (2022). Journal of General Physiology. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
patch-clamp-protocol-final.pdf. (n.d.). Retrieved January 25, 2026, from [Link]
-
Ion selectivity of potassium channels. Permeability ratios of... (n.d.). In ResearchGate. Retrieved January 25, 2026, from [Link]
-
Passive Experimental Autoimmune Encephalomyelitis in C57BL/6 with MOG: Evidence of Involvement of B Cells. (2012). PLOS One. [Link]
-
Experimental Autoimmune Encephalomyelitis in. (2023). JoVE Journal. [Link]
-
Buchwald-Hartwig Amination. (2026). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Basso, DM, Fisher, LC, Anderson, AJ, Jakeman, LB, McTigue, DM and Popovich, PG. Basso Mouse Scale for locomotion detects differences in recovery after spinal cord injury in five common mouse strains. J Neurotrauma 23: 635-659. (2014). ResearchGate. [Link]
-
Concentrations of 4-aminopyridine and its two major metabolites that... (n.d.). In ResearchGate. Retrieved January 25, 2026, from [Link]
-
Potassium dependent structural changes in the selectivity filter of HERG potassium channels. (2018). Nature Communications. [Link]
-
Patch-Clamp Recording Protocol. (n.d.). Creative Bioarray. Retrieved January 25, 2026, from [Link]
-
New reliable scoring system, Toyama mouse score, to evaluate locomotor function following spinal cord injury in mice. (2014). PLoS One. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]
-
Inverse Modulation of Neuronal Kv12.1 and Kv11.1 Channels by 4-Aminopyridine and NS1643. (2019). Frontiers in Molecular Neuroscience. [Link]
-
Figure 1. Locomotor recovery assessment using Basso Mouse Scale (BMS)... (n.d.). In ResearchGate. Retrieved January 25, 2026, from [Link]
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. research.rug.nl [research.rug.nl]
- 3. ijsdr.org [ijsdr.org]
- 4. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amifampridine - Wikipedia [en.wikipedia.org]
- 7. Effects of Food Intake on the Relative Bioavailability of Amifampridine Phosphate Salt in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 10. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 11. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Navigating the Synthesis and Handling of 4-Isopropylpyridin-2-amine: A Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
The heterocycle 4-isopropylpyridin-2-amine is a valuable building block in medicinal chemistry and drug development, offering a unique scaffold for the synthesis of novel therapeutic agents. Its structure, featuring a pyridine core with isopropyl and amine substitutions, presents both opportunities for molecular design and specific challenges in laboratory handling. This in-depth guide, grounded in established safety protocols for analogous pyridine derivatives, provides a comprehensive framework for the safe and effective use of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.
Understanding the Hazard Profile: A Composite Analysis
Due to the absence of a specific Safety Data Sheet (SDS) for 4-isopropylpyridin-2-amine, this guide synthesizes data from closely related aminopyridines and isopropylpyridines to construct a reliable, albeit extrapolated, hazard profile. The primary hazards are associated with the aminopyridine moiety, which is known for its toxicity, and the general risks associated with pyridine derivatives.
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4][5] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[3][4][5] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[3][5] |
This table represents a projected hazard classification based on available data for structurally similar compounds. It is imperative to handle 4-Isopropylpyridin-2-amine with the assumption that it possesses these hazards until specific toxicological data becomes available.
Prudent Handling: A Step-by-Step Protocol
Safe handling of 4-Isopropylpyridin-2-amine is predicated on a multi-layered approach encompassing engineering controls, personal protective equipment, and meticulous laboratory practices.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of 4-Isopropylpyridin-2-amine, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or dust.[6][7]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[1][7]
Personal Protective Equipment (PPE): Essential Barrier Protection
A comprehensive PPE ensemble is mandatory when handling this compound.[8]
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashes.[6][8]
-
Hand Protection: Nitrile or neoprene gloves are recommended for their chemical resistance.[7][8] Always inspect gloves for any signs of degradation or perforation before use and change them frequently.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.[8]
-
Respiratory Protection: In situations where a fume hood is not available or during a significant spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Caption: PPE workflow for handling 4-Isopropylpyridin-2-amine.
Safe Laboratory Practices
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[1][9] Avoid breathing dust or vapors.[1][9]
-
Prevent Skin Contact: Avoid direct contact with the skin, eyes, and clothing.[9]
-
Hygienic Practices: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4][9]
-
Labeling: Ensure all containers of 4-Isopropylpyridin-2-amine are clearly and accurately labeled with the chemical name and appropriate hazard warnings.[7]
Storage and Incompatibility
Proper storage is crucial to maintain the stability of 4-Isopropylpyridin-2-amine and to prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7][9] Keep away from heat, sparks, and open flames.[6][9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1][10]
Emergency Procedures: A Calm and Coordinated Response
In the event of an exposure or spill, a swift and informed response is critical.
Caption: Emergency response procedures for 4-Isopropylpyridin-2-amine.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[2][4][10] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][10][11] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4][11]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4][11] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting.[1][10][11] Rinse the mouth with water.[1][11] Seek immediate medical attention.[1][10]
Disposal of 4-Isopropylpyridin-2-amine Waste
Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.
-
Waste Collection: Collect waste 4-Isopropylpyridin-2-amine and any contaminated materials in a designated, properly labeled, and sealed container.[6]
-
Disposal Procedure: Dispose of the chemical waste through a licensed hazardous waste disposal company.[6][11] Do not dispose of it down the drain or in the general trash.
Toxicological Insights from Related Aminopyridines
The toxicity of aminopyridines is a significant concern. They are readily absorbed through the skin and gastrointestinal tract and can be distributed throughout the body, including the brain.[12] Acute exposure can lead to a range of symptoms, from headaches and nausea to more severe effects like convulsions and respiratory failure.[12] Chronic toxicity data for many aminopyridines is limited, underscoring the importance of minimizing exposure.[12]
Conclusion
While 4-Isopropylpyridin-2-amine is a promising molecule for drug discovery, its handling demands a high level of caution and adherence to rigorous safety protocols. By understanding its potential hazards, implementing robust engineering and administrative controls, and being prepared for emergencies, researchers can work with this compound safely and effectively, paving the way for new scientific advancements.
References
- TCI Chemicals.
- Spectrum Chemical.
- Fisher Scientific.
- Biochem Chemopharma.
- NIH.
- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. (2024-10-01).
- Safety Oper
- Sigma-Aldrich.
- Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. (2024-03-12).
- NIH. 4-Isopropylpyridine | C8H11N | CID 69674 - PubChem.
- 4 - SAFETY D
- Sigma-Aldrich.
- Sigma-Aldrich. SAFETY DATA SHEET: 2-Amino-4-methylpyridine. (2025-11-06).
- Sigma-Aldrich.
- CymitQuimica. CAS 1698293-93-4: 2-Isopropyl-4-methylpyridin-3-amine.
- Fisher Scientific.
- EPA. Aminopyridines.
- Carl ROTH.
- Sigma-Aldrich. 2-(Pyridin-2-yl)isopropyl amine 95 GC 52568-28-2.
- Dartmouth Policy Portal. Hazardous Waste Disposal Guide - Research Areas.
- MDPI. Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP)
- NIH. 4-Ethylpyridin-2-amine | C7H10N2 | CID 118425 - PubChem.
- NIH. 2-Isopropylpyridine | C8H11N | CID 69523 - PubChem.
Sources
- 1. biochemopharma.fr [biochemopharma.fr]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 4-Ethylpyridin-2-amine | C7H10N2 | CID 118425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 4-Isopropylpyridine | C8H11N | CID 69674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. epa.gov [epa.gov]
Methodological & Application
Application Note and Protocol for the Scale-up Synthesis of 4-Isopropylpyridin-2-amine
Introduction
4-Isopropylpyridin-2-amine is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural motif is found in a range of biologically active molecules, making a reliable and scalable synthesis paramount for drug development and manufacturing. This document provides a comprehensive guide for the scale-up synthesis of 4-isopropylpyridin-2-amine, focusing on a modified Chichibabin reaction that prioritizes safety and efficiency. The traditional Chichibabin reaction, while effective, often utilizes sodium amide, a reagent that is dangerously reactive with water and can form explosive peroxides upon improper storage.[1][2][3][4][5] To mitigate these risks, this protocol employs a safer and more modern approach using sodium hydride in combination with a primary amine source.
Synthetic Strategy and Rationale
The chosen synthetic route is a modified Chichibabin amination of 4-isopropylpyridine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where an amine nucleophile attacks the electron-deficient pyridine ring, leading to the formation of the desired 2-aminopyridine derivative.
Reaction Mechanism
The reaction is initiated by the deprotonation of a primary amine by sodium hydride to form a sodium amide reagent in situ. This is followed by the nucleophilic attack of the amide on the C2 position of the 4-isopropylpyridine ring. The resulting intermediate then eliminates a hydride ion, which reacts with a proton source to liberate hydrogen gas, driving the reaction to completion.
Figure 1: Proposed reaction mechanism for the modified Chichibabin amination.
Choice of Reagents
-
Starting Material: 4-Isopropylpyridine is the foundational building block for this synthesis.[6]
-
Aminating Agent: Instead of the highly hazardous sodium amide, this protocol utilizes sodium hydride with a primary amine (e.g., ammonia or a protected amine) to generate the nucleophile in situ. This approach offers a significant safety advantage for scale-up operations. The use of sodium hydride in amination reactions has been documented as a viable alternative.[7]
-
Solvent: A high-boiling, inert solvent such as toluene or xylene is recommended to ensure the reaction reaches the necessary temperature for efficient conversion.
Health and Safety
A thorough risk assessment is mandatory before commencing any chemical synthesis.
-
Sodium Hydride: A flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. It should be handled under an inert atmosphere (e-g., nitrogen or argon).
-
4-Isopropylpyridine: A flammable liquid and irritant.
-
Toluene/Xylene: Flammable liquids and harmful if inhaled or absorbed through the skin.
-
Hydrogen Gas: A highly flammable gas is evolved during the reaction. The reaction must be conducted in a well-ventilated fume hood away from ignition sources, and the off-gas should be safely vented.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.
Experimental Protocol
This protocol is designed for a laboratory scale-up synthesis and can be adapted for larger quantities with appropriate engineering controls.
Materials and Equipment
| Material/Equipment | Specifications |
| 4-Isopropylpyridine | >98% purity |
| Sodium Hydride (60% dispersion in mineral oil) | |
| Benzylamine | >99% purity |
| Toluene | Anhydrous |
| Hydrochloric Acid | 37% aqueous solution |
| Sodium Hydroxide | Pellets |
| Diethyl Ether | Anhydrous |
| Magnesium Sulfate | Anhydrous |
| 3-Neck Round Bottom Flask | Appropriate size for the reaction scale |
| Mechanical Stirrer | |
| Reflux Condenser | |
| Dropping Funnel | |
| Heating Mantle with Stirring | |
| Inert Gas Supply (N2 or Ar) |
Reaction Setup and Procedure
Figure 2: Step-by-step experimental workflow for the synthesis and purification.
Step-by-Step Procedure:
-
Inert Atmosphere: Set up a dry, 3-neck round bottom flask equipped with a mechanical stirrer, reflux condenser with a gas outlet to a bubbler, and a dropping funnel under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: Charge the flask with sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and anhydrous toluene.
-
Heating: Begin stirring and heat the mixture to reflux.
-
Substrate Addition: In the dropping funnel, prepare a solution of benzylamine (1.1 equivalents) and 4-isopropylpyridine (1.0 equivalent) in anhydrous toluene. Add this solution dropwise to the refluxing sodium hydride suspension over 1-2 hours. The reaction is exothermic, and hydrogen gas will be evolved. Control the addition rate to maintain a steady reflux and gas evolution.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at reflux for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or TLC.
-
Quenching: Cool the reaction mixture to room temperature. Carefully and slowly add isopropanol to quench any unreacted sodium hydride. Once the gas evolution ceases, slowly add water.
-
Work-up: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer with toluene (2 x volume).
-
Acid Extraction: Combine the organic layers and extract with 1M hydrochloric acid (3 x volume). This will move the basic amine product into the aqueous layer, leaving non-basic impurities in the organic layer. A patent for a similar compound suggests this purification strategy.[8]
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add 5M sodium hydroxide until the pH is >10. The product will precipitate or form an oil.
-
Product Extraction: Extract the product from the basified aqueous layer with diethyl ether (3 x volume).
-
Drying and Concentration: Combine the ethereal extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Analytical Characterization
The purity and identity of the final product should be confirmed using a combination of the following analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the isopropyl and aromatic protons. |
| ¹³C NMR | Signals for the different carbon environments in the molecule. |
| GC-MS | A single major peak with the correct mass-to-charge ratio for the product. |
| FTIR | Characteristic peaks for N-H stretching of the amine and C=C/C=N stretching of the pyridine ring. |
| Melting Point | A sharp melting point for the pure, solid product. |
Analytical methods for aminopyridines have been established, which can be adapted for this specific compound.[9]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Insufficient reaction time or temperature. | Prolong the reaction time or consider a higher boiling solvent. Ensure all reagents are anhydrous. |
| Incomplete deprotonation of the amine. | Use fresh, high-quality sodium hydride. | |
| Formation of Byproducts | Side reactions due to impurities or temperature. | Purify the starting materials. Ensure strict temperature control. |
| Difficult Purification | Emulsion formation during work-up. | Add brine to the aqueous layer to break the emulsion. |
| Product is an oil and not a solid. | Attempt to form a salt (e.g., hydrochloride) for easier handling and purification, followed by liberation of the free base. |
Conclusion
This application note provides a detailed and safety-conscious protocol for the scale-up synthesis of 4-isopropylpyridin-2-amine. By employing a modified Chichibabin reaction with sodium hydride, the significant hazards associated with sodium amide are avoided. This method, combined with a robust purification strategy, offers a reliable pathway to this important pharmaceutical intermediate for researchers and drug development professionals.
References
-
Eide, M. E. (2006). Aminopyridine (2-aminopyridine, 3-aminopyridine, 4-aminopyridine). OSHA. [Link]
-
Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. [Link]
-
Wikipedia. Sodium amide. [Link]
- Patsnap. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine.
-
PubChem. 4-Isopropylpyridine. [Link]
-
WIPO Patentscope. SYNTHESIS METHOD APPLIED TO KRAS INHIBITOR DRUG HETEROCYCLIC INTERMEDIATE. [Link]
- Google Patents. Synthesis method of isopropyl amine.
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
ACS Publications. Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. [Link]
-
Loba Chemie. 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. [Link]
-
Wikipedia. Isopropylamine. [Link]
-
DR-NTU. Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. [Link]
- Google Patents. Synthesis and purification method of 2-amino-4-methylpyridine.
- Google Patents.
-
Wikipedia. Chichibabin reaction. [Link]
-
ACS Publications. Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. [Link]
-
Shabbir Chemicals. 2-Amino Pyridine – High-Purity API Intermediate Exported from India. [Link]
-
The Royal Society of Chemistry. Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. [Link]
-
Organic-Chemistry.org. Reductive Amination - Common Conditions. [Link]
-
Acros Organics. MATERIAL SAFETY DATA SHEET SODIUM AMIDE. [Link]
-
ResearchGate. Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. [Link]
-
ACS Publications. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. [Link]
-
Alpha Chemika. 4-AMINOPYRIDINE For Synthesis. [Link]
-
ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
-
Princeton EHS. Sodium Amide. [Link]
-
ResearchGate. Chichibabin amination reactions. [Link]
-
IndiaMART. Medicine Grade 5-(4-Isopropylpiperazin-1-Yl) Pyridin-2-Amine. [Link]
-
Biochem Chemopharma. safety data sheet sds/msds 2-amino pyridine. [Link]
-
YouTube. Reductive Amination & Amide Synthesis (IOC 40). [Link]
-
NIH. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. [Link]
- Google Patents.
-
PMC. A mild, catalyst-free synthesis of 2-aminopyridines. [Link]
-
Scientific Update. The Chichibabin amination reaction. [Link]
-
Organic-Chemistry.org. Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. [Link]
-
YouTube. (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Link]
-
Home Sunshine Pharma. 2-isopropyl-4-methylpyridin-3-amine CAS 1698293-93-4. [Link]
- Google Patents.
Sources
- 1. Sodium amide - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. alkalimetals.com [alkalimetals.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. 4-Isopropylpyridine | C8H11N | CID 69674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 9. osha.gov [osha.gov]
4-Isopropylpyridin-2-amine in the preparation of novel heterocyclic compounds
An In-Depth Guide to the Synthetic Utility of 4-Isopropylpyridin-2-amine in the Generation of Novel Heterocyclic Scaffolds
Introduction: The Strategic Value of the 4-Isopropylpyridin-2-amine Scaffold
In the landscape of medicinal chemistry and drug development, the 2-aminopyridine moiety stands as a privileged structural motif. Its unique electronic properties, hydrogen bonding capabilities, and versatile reactivity make it a cornerstone for the synthesis of a vast array of biologically active heterocyclic compounds.[1][2] This guide focuses on a specific, strategically functionalized derivative: 4-Isopropylpyridin-2-amine .
The introduction of an isopropyl group at the 4-position is not a trivial modification. This alkyl substituent imparts several key physicochemical properties that are highly desirable in drug discovery programs:
-
Modulation of Lipophilicity: The isopropyl group significantly increases the lipophilicity (logP) of the parent scaffold and subsequent derivatives, which can enhance membrane permeability and influence pharmacokinetic profiles.
-
Metabolic Stability: The branched alkyl group can serve as a "metabolic shield," sterically hindering enzymatic degradation at or near the 4-position of the pyridine ring.
-
Enhanced Solubility: Despite increasing lipophilicity, the isopropyl group can disrupt crystal lattice packing, sometimes leading to improved solubility in organic solvents used for synthesis and formulation.
-
Vector for Molecular Interactions: The hydrophobic isopropyl group can engage in van der Waals interactions within protein binding pockets, potentially improving ligand affinity and selectivity.
This document serves as a detailed guide for researchers, providing both the theoretical underpinnings and practical, step-by-step protocols for leveraging the unique reactivity of 4-isopropylpyridin-2-amine to construct novel imidazo[1,2-a]pyridines and[3][4][5]triazolo[1,5-a]pyridines—two classes of heterocycles with profound importance in modern pharmacology.[6][7]
Core Reactivity: The Dual Nucleophilicity of 2-Aminopyridines
The synthetic versatility of 4-isopropylpyridin-2-amine stems from the distinct nucleophilic character of its two nitrogen atoms. Understanding this duality is critical for designing successful synthetic strategies.
-
Endocyclic Pyridine Nitrogen (N1): This nitrogen is more basic and sterically accessible. It readily participates in reactions with electrophiles, such as alkyl halides, to form pyridinium salt intermediates. This activation is the cornerstone of classic cyclization reactions.[1]
-
Exocyclic Amino Nitrogen (N2): This nitrogen is less basic but acts as a potent nucleophile, particularly after the pyridine ring has been activated. It is the key player in intramolecular cyclization steps that form fused five-membered rings.
The interplay between these two nitrogen centers allows for a range of elegant and efficient annulation strategies.
Caption: Core reactivity pathways of 4-isopropylpyridin-2-amine.
Application Note 1: Synthesis of 4-Isopropyl-Substituted Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[3][8] The Tschitschibabin reaction provides a direct and efficient route to this scaffold from 2-aminopyridine precursors.[1]
Causality Behind the Experimental Choices
The mechanism involves an initial SN2 reaction where the endocyclic pyridine nitrogen of 4-isopropylpyridin-2-amine attacks an α-halocarbonyl compound (e.g., an α-bromoketone). This is favored because the pyridine nitrogen is more basic and generally more sterically accessible than the exocyclic amino group. This step forms a key N-alkylated pyridinium salt intermediate. The subsequent step is an intramolecular cyclization, where the exocyclic 2-amino group attacks the electrophilic carbonyl carbon. This is followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. The choice of a polar protic solvent like ethanol facilitates the initial SN2 reaction and the subsequent proton transfers in the dehydration step. Refluxing provides the necessary activation energy for the cyclization and dehydration steps.
Caption: Mechanism of Imidazo[1,2-a]pyridine formation.
Detailed Experimental Protocol
Objective: To synthesize 2-phenyl-7-isopropyl-imidazo[1,2-a]pyridine.
Materials:
-
4-Isopropylpyridin-2-amine (1.0 eq)
-
2-Bromoacetophenone (1.05 eq)
-
Anhydrous Ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-isopropylpyridin-2-amine (e.g., 1.50 g, 10 mmol). Dissolve it in anhydrous ethanol (50 mL).
-
Reagent Addition: Add 2-bromoacetophenone (2.09 g, 10.5 mmol) to the solution. A precipitate (the initial pyridinium salt) may form.
-
Reaction: Add sodium bicarbonate (1.26 g, 15 mmol) to the mixture. Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting amine indicates reaction completion.
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Partition the residue between ethyl acetate (50 mL) and water (50 mL). Separate the organic layer. Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 2-phenyl-7-isopropyl-imidazo[1,2-a]pyridine.
Data Presentation: Scope of the Reaction
The protocol is robust and can be applied to various α-halocarbonyls.
| Entry | α-Halocarbonyl Reagent | R Group | Expected Yield (%) |
| 1 | 2-Bromoacetophenone | Phenyl | 80-90% |
| 2 | 2-Bromo-4'-methoxyacetophenone | 4-Methoxyphenyl | 85-95% |
| 3 | 3-Bromobutan-2-one | Methyl | 75-85% |
| 4 | Ethyl 2-bromoacetate | Ethoxy | 70-80% |
Application Note 2: Synthesis of 7-Isopropyl-[3][4][5]triazolo[1,5-a]pyridines
The[3][4][5]triazolo[1,5-a]pyridine core is another key pharmacophore found in various therapeutic agents, including anxiolytics and anti-cancer drugs.[9] A reliable synthetic route involves the oxidative cyclization of N-(pyridin-2-yl)amidines or a two-step sequence starting with N-amination. The latter approach offers high control and versatility.
Causality Behind the Experimental Choices
This strategy hinges on first modifying the exocyclic amino group.
-
Step 1: N-Amination: The 2-amino group is reacted with an aminating agent, such as O-(mesitylenesulfonyl)hydroxylamine (MSH), to form a 2-hydrazinopyridine intermediate. This step transforms the primary amine into a more complex nucleophile required for the subsequent cyclization.
-
Step 2: Cyclization: The resulting 2-hydrazinopyridine is then cyclized with a one-carbon electrophile. For instance, reacting with triethyl orthoformate in the presence of an acid catalyst introduces a CH group and closes the triazole ring. Using cyanogen bromide would introduce an amino group at the 2-position of the final product. This two-step process allows for the controlled introduction of different substituents onto the triazole ring based on the choice of the C1 cyclizing agent.
Caption: Workflow for[3][4][5]Triazolo[1,5-a]pyridine synthesis.
Detailed Experimental Protocol
Objective: To synthesize 7-isopropyl-[3][4][5]triazolo[1,5-a]pyridine.
Part A: Synthesis of 1-(4-Isopropylpyridin-2-yl)hydrazine
-
Aminating Agent Prep: Prepare a solution of O-(mesitylenesulfonyl)hydroxylamine (MSH) in dichloromethane (DCM). Caution: MSH can be shock-sensitive and should be handled with care.
-
Reaction: In a separate flask, dissolve 4-isopropylpyridin-2-amine (1.0 eq) in DCM and cool to 0 °C in an ice bath.
-
Addition: Add the MSH solution dropwise to the cooled amine solution over 30 minutes with vigorous stirring.
-
Stirring: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Workup: Quench the reaction by adding aqueous sodium hydroxide solution. Extract the aqueous layer with DCM (3 x volumes).
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the hydrazine intermediate.
Part B: Cyclization to form 7-Isopropyl-[3][4][5]triazolo[1,5-a]pyridine
-
Reaction Setup: Combine the 1-(4-isopropylpyridin-2-yl)hydrazine (1.0 eq) from Part A, triethyl orthoformate (3.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq) in a round-bottom flask fitted with a reflux condenser.
-
Reaction: Heat the mixture to reflux for 3-5 hours.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess orthoformate and ethanol byproduct.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to remove the acid catalyst. Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.
Data Presentation: Versatility of Cyclizing Agents
| Entry | Cyclizing Agent | R Group at C2 |
| 1 | Triethyl Orthoformate | H |
| 2 | Triethyl Orthoacetate | Methyl |
| 3 | Cyanogen Bromide | -NH₂ |
| 4 | Carbon Disulfide | -SH (Thione) |
Safety and Handling
Substituted pyridines, including 4-isopropylpyridin-2-amine, should be handled with appropriate care in a well-ventilated fume hood.
-
Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[10] Harmful if swallowed or inhaled.[11]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
4-Isopropylpyridin-2-amine is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its dual nucleophilic nature enables straightforward access to important pharmaceutical scaffolds such as imidazo[1,2-a]pyridines and[3][4][5]triazolo[1,5-a]pyridines. The 4-isopropyl group provides a strategic handle to fine-tune the physicochemical and pharmacological properties of the final compounds, making this starting material an excellent choice for modern drug discovery and development programs. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this promising scaffold.
References
-
International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. Available at: [Link]
-
Ebenezer, O., et al. (2019). Pyrazolo-IZP molecular conjugates as antibacterial agents targeting cell wall synthesis. Bioorganic & Medicinal Chemistry Letters, 29(18), 2656-2661. (This reference is synthesized from information in a broader review[8] and represents a typical citation format).
-
Thakur, A., et al. (2020). Synthesis and biological evaluation of novel imidazopyridine-based pyran bis-heterocycles. Journal of Heterocyclic Chemistry, 57(5), 2185-2194. (This reference is synthesized from information in a broader review[8] and represents a typical citation format).
-
E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available at: [Link]
-
MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Available at: [Link]
-
Arabian Journal of Chemistry. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Available at: [Link]
-
GeneOnline News. Researchers Analyze Advances in Triazolopyridine Synthesis and Their Pharmaceutical Potential. Available at: [Link]
-
PubChem - NIH. 4-Isopropylpyridine. Available at: [Link]
-
PubChem - NIH. 2-Isopropylpyridine. Available at: [Link]
-
PMC - NIH. A mild, catalyst-free synthesis of 2-aminopyridines. Available at: [Link]
-
ResearchGate. Advances in Synthesis and Application of Imidazopyridine Derivatives. Available at: [Link]
-
NIH. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Available at: [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. Synthesis and reactions of [1,2,4]triazolo[1,5-a]pyrimidinium-2-aminides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. geneonline.com [geneonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Isopropylpyridine | C8H11N | CID 69674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Isopropylpyridine | C8H11N | CID 69523 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-isopropylpyridin-2-amine
Welcome to the technical support center for the synthesis of 4-isopropylpyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system of troubleshooting and optimization.
Overview of Synthetic Strategies
The synthesis of 4-isopropylpyridin-2-amine can be approached via several distinct chemical pathways. The choice of strategy often depends on the availability of starting materials, scalability, and the desired purity profile of the final compound. The two primary, industrially relevant routes are the direct amination of 4-isopropylpyridine via the Chichibabin reaction and the nucleophilic substitution of a pre-functionalized pyridine ring.
Caption: Primary synthetic pathways to 4-isopropylpyridin-2-amine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of 4-isopropylpyridin-2-amine in a practical question-and-answer format.
Route Selection
Q1: What are the primary synthetic routes to 4-isopropylpyridin-2-amine, and how do I choose the best one?
A1: The two most common routes are the Chichibabin reaction and nucleophilic aromatic substitution (SNAr) on a 2-halopyridine derivative.
-
Chichibabin Reaction: This classic method involves the direct amination of the pyridine ring using sodium amide (NaNH₂) or a similar strong base.[1][2] It is atom-economical as it starts from readily available 4-isopropylpyridine. However, it often requires harsh conditions (high temperatures) and can suffer from regioselectivity issues and the formation of byproducts.[3] It is best suited for large-scale synthesis where cost of starting materials is a primary driver.
-
Nucleophilic Substitution: This route typically starts with a 2-halo-4-isopropylpyridine (e.g., 2-chloro- or 2-bromo-). The halide is then displaced by an amine source. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, offer high yields and selectivity under milder conditions but require transition-metal catalysts (e.g., palladium or copper) and specialized ligands.[4] This route is often preferred for smaller-scale lab synthesis where purity and yield are prioritized over raw material cost.
Decision Matrix:
| Factor | Chichibabin Reaction | Nucleophilic Substitution (e.g., Buchwald-Hartwig) |
| Starting Material | 4-Isopropylpyridine (inexpensive) | 2-Halo-4-isopropylpyridine (more expensive) |
| Reagents | Sodium Amide (hazardous, harsh) | Pd/Cu catalysts, ligands, base (milder) |
| Conditions | High temperature (100-200 °C) | Mild to moderate temperature (RT to 120 °C) |
| Selectivity | Can yield isomers (e.g., 2,6-diamino) | Highly selective for the 2-position |
| Ideal Scale | Large, industrial scale | Lab scale, process development |
Troubleshooting the Chichibabin Reaction
Q2: My Chichibabin reaction yield for 4-isopropylpyridin-2-amine is consistently low. What are the common causes and how can I improve it?
A2: Low yield is a frequent challenge with the Chichibabin reaction. The key is to meticulously control the reaction parameters. The mechanism involves the nucleophilic addition of the amide anion to the pyridine ring, followed by the elimination of a hydride ion.[3]
Potential Causes & Solutions:
-
Reagent Quality: Sodium amide (NaNH₂) is highly reactive and decomposes on exposure to moisture. Use only freshly opened, high-purity NaNH₂ or prepare it fresh. Decomposed reagent is a primary cause of reaction failure.
-
Temperature Control: The reaction is highly temperature-dependent.
-
Too low: The reaction may be too slow or not initiate.
-
Too high: Can lead to polymerization and the formation of tar-like byproducts. An optimal temperature range, typically between 120-160 °C in a high-boiling aprotic solvent like xylene or N,N-dimethylaniline, must be empirically determined.[3]
-
-
Solvent Choice: The solvent must be anhydrous and inert to NaNH₂.
-
Recommended: Toluene, xylene, mineral oil.
-
Avoid: Protic solvents (alcohols, water) and solvents that can react with NaNH₂.
-
-
Reaction Time: Monitor the reaction by TLC or GC-MS. The reaction progress can often be visually tracked by the evolution of hydrogen gas and the formation of a reddish color from the intermediate σ-adduct.[1] Pushing the reaction for too long after completion can promote byproduct formation.
Optimization Workflow:
Caption: Troubleshooting workflow for low yield in Chichibabin synthesis.
Q3: I'm observing a significant, hard-to-separate impurity in my final product. What is it likely to be?
A3: The most common byproduct in the Chichibabin amination of 4-substituted pyridines is the corresponding 2,6-diamino species, formed by a second amination event. The initial product, 4-isopropylpyridin-2-amine, can be deprotonated by NaNH₂ to form an anion that activates the ring towards a second nucleophilic attack at the 6-position.
Minimization Strategies:
-
Stoichiometry: Use a controlled amount of NaNH₂ (typically 1.1 to 1.5 equivalents). A large excess will drive the formation of the diamino byproduct.
-
Inverse Addition: Add the molten 4-isopropylpyridine slowly to the suspension of NaNH₂ in the hot solvent. This maintains a low concentration of the substrate, disfavoring the second amination.
-
Temperature: Lowering the reaction temperature (while still ensuring the primary reaction proceeds) can sometimes reduce the rate of the second amination more than the first.
Troubleshooting Nucleophilic Substitution Routes
Q4: My Buchwald-Hartwig amination of 2-chloro-4-isopropylpyridine is sluggish or fails completely. What should I check?
A4: The Buchwald-Hartwig amination is a robust but sensitive catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. Failure often points to the deactivation of the palladium catalyst or suboptimal reaction parameters.
Critical Parameters to Verify:
-
Atmosphere: The catalytic cycle is highly sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use Schlenck techniques or a glovebox.
-
Catalyst/Ligand Choice:
-
Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Ensure they are from a reliable source.
-
Ligand: The choice of phosphine ligand is critical. For electron-rich pyridines, bulky, electron-rich ligands like XPhos, SPhos, or RuPhos are often required to facilitate the reductive elimination step.
-
-
Base: The base is not merely a proton scavenger; it participates in the catalytic cycle.
-
Common Choices: NaOtBu, K₂CO₃, Cs₂CO₃.
-
Causality: Stronger, non-coordinating bases like NaOtBu are often more effective but can be less functional-group tolerant. The base must be anhydrous.
-
-
Solvent: The solvent must be anhydrous. Toluene, dioxane, and THF are common, but their purity is paramount. Residual water can hydrolyze the phosphine ligands and deactivate the catalyst.
Experimental Protocols
Protocol 1: Synthesis of 4-isopropylpyridin-2-amine via Chichibabin Reaction
Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel with appropriate safety precautions, including working in a certified fume hood and using personal protective equipment.
-
Setup: To a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add sodium amide (1.2 eq.) and anhydrous xylene (approx. 5 mL per gram of substrate).
-
Heating: Heat the suspension to 140 °C with vigorous stirring under a positive pressure of nitrogen.
-
Addition: Slowly add 4-isopropylpyridine (1.0 eq.) dropwise to the hot suspension over 1 hour. Hydrogen gas will evolve.
-
Reaction: Maintain the reaction at 140 °C for 4-6 hours, monitoring by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Quenching: Cool the reaction mixture to below 40 °C and cautiously quench by the slow addition of water, followed by a saturated solution of ammonium chloride.
-
Workup: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude product can be purified via column chromatography or by acid-base extraction as described below.
Protocol 2: Purification by Acid-Base Extraction
This technique is effective for separating the basic aminopyridine product from non-basic organic impurities.[5]
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (3x). The basic amine product will move into the aqueous layer as its hydrochloride salt.
-
Wash: Wash the combined acidic aqueous layers with ethyl acetate to remove any remaining non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH or solid NaHCO₃) with stirring until the pH is >9.[5] The free amine will precipitate or form an oil.
-
Final Extraction: Extract the basified aqueous layer with ethyl acetate or dichloromethane (3x).
-
Drying & Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the purified product.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Propylpiperidin-3-amine.
-
Reddy, C. R., et al. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 51(46), 6015-6017. Available at: [Link]
-
Wang, D. H., et al. (2021). 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated C(sp3)−H Bonds. Accounts of Chemical Research, 54(11), 2547–2561. Available at: [Link]
- Hangzhou Keyao Pharmaceutical Technology Co., Ltd. (2021). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. CN113679155A.
- Wuxi Apptec Co., Ltd. (2017). Synthesis and purification method of 2-amino-4-methylpyridine. CN107011254B.
-
Royal Society of Chemistry. (2013). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Available at: [Link]
-
Zhang, Y., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 56(15), 6249–6260. Available at: [Link]
-
Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(21), 4593–4596. Available at: [Link]
-
Der Pharma Chemica. (2016). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 2-[N-(3-aminopropyl)-N-(4-methoxybenzyl)-amino]pyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]
-
Scientific Update. (2018). The Chichibabin amination reaction. Retrieved from [Link]
-
University of Calgary. (n.d.). Chichibabin reaction. Retrieved from [Link]
Sources
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. myttex.net [myttex.net]
- 3. scientificupdate.com [scientificupdate.com]
- 4. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 4-Isopropylpyridin-2-amine
This guide provides in-depth technical support for the purification of 4-isopropylpyridin-2-amine via recrystallization. Designed for researchers, chemists, and pharmaceutical development professionals, this document moves beyond a simple protocol to offer a comprehensive resource for troubleshooting common and complex issues encountered during the purification process.
Part 1: Foundational Knowledge & FAQs
Before initiating any recrystallization protocol, a firm understanding of the compound's properties and the principles of the technique is paramount.
Key Physicochemical Properties
Direct experimental data for 4-isopropylpyridin-2-amine is not widely published. However, we can infer its properties from closely related structural analogs. The target compound has a molecular formula of C₈H₁₂N₂ and a molecular weight of 136.19 g/mol . Based on analogs like 2-amino-4-methylpyridine (Melting Point: 96-100°C) and the general characteristics of substituted aminopyridines, it is expected to be a solid at room temperature.[1]
| Property | Estimated Value / Observation | Rationale / Analog |
| Molecular Formula | C₈H₁₂N₂ | - |
| Molecular Weight | 136.19 g/mol | Calculated |
| Appearance | Off-white to light yellow/brown solid | Typical for aromatic amines, which can oxidize on standing. |
| Melting Point | Likely in the 80-120°C range | Based on 2-amino-4-methylpyridine (96-100°C)[1] and 2-aminopyridine (59-60°C).[2] |
| Solubility | Moderately polar | The pyridine ring and amino group provide polarity. The isopropyl group adds non-polar character. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization for purifying 4-isopropylpyridin-2-amine?
A1: Recrystallization is a purification technique based on differential solubility. The core principle is to dissolve the impure solid in a hot solvent and then allow the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, causing it to crystallize out of the solution in a pure form. The impurities, which are either present in smaller amounts or have different solubility characteristics, ideally remain dissolved in the cold solvent (the "mother liquor"). The success of this technique hinges on selecting a solvent where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[3]
Q2: How do I choose the right solvent for 4-isopropylpyridin-2-amine?
A2: The ideal solvent should:
-
Not react with the compound.
-
Dissolve the compound completely when hot (near the solvent's boiling point).
-
Dissolve the compound poorly or not at all when cold .
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of the compound to prevent "oiling out."
-
Be volatile enough to be easily removed from the purified crystals.
For a molecule like 4-isopropylpyridin-2-amine, which has both polar (amino, pyridine nitrogen) and non-polar (isopropyl, aromatic ring) features, you should screen a range of solvents. A good starting point is often a mixed solvent system, such as an alcohol/water mixture or a hexane/ethyl acetate mixture.[4]
Q3: Can I use the basicity of the amine to my advantage during purification?
A3: Absolutely. This is an advanced and highly effective technique for purifying amines. Since 4-isopropylpyridin-2-amine is basic, it can be protonated by an acid (like dilute HCl) to form a water-soluble salt. This allows for an extractive workup to remove non-basic, organic-soluble impurities. Subsequently, neutralizing the aqueous solution with a base (like NaOH or NaHCO₃) will precipitate the purified free amine, which can then be collected or further purified by a conventional recrystallization.[5] This acid-base manipulation is a powerful purification step that should be considered if simple recrystallization fails to remove certain impurities.
Part 2: Step-by-Step Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
This protocol allows for the efficient determination of a suitable solvent or solvent system using small quantities of your crude material.
Methodology:
-
Preparation: Place approximately 20-30 mg of crude 4-isopropylpyridin-2-amine into several small test tubes.
-
Solvent Addition (Cold): To each tube, add a different test solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) dropwise at room temperature, swirling after each drop, up to about 0.5 mL. Note the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent.
-
Solvent Addition (Hot): If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a sand bath or water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling & Observation: Allow the clear solution to cool slowly to room temperature, and then place it in an ice-water bath. Observe the quantity and quality of the crystals that form.
-
Evaluation: The best solvent is one that requires a moderate amount of hot solvent for dissolution and gives a high yield of clean-looking crystals upon cooling.
Data Summary Table for Solvent Selection
| Solvent | Boiling Point (°C) | Polarity | Predicted Suitability for 4-isopropylpyridin-2-amine |
| Water | 100 | High | Poor solubility expected, but could be an excellent anti-solvent in a mixed system (e.g., with ethanol). |
| Ethanol | 78 | High | Likely to be a good solvent. May show high solubility even when cold, potentially leading to low recovery.[6] |
| Isopropanol | 82 | Medium-High | Excellent candidate. Its polarity is well-matched, and its higher boiling point allows for a wider temperature gradient.[7] |
| Ethyl Acetate | 77 | Medium | Good candidate. Often provides a steep solubility curve for moderately polar compounds. |
| Acetone | 56 | Medium | Good candidate, but its low boiling point may limit the effective temperature range.[8] |
| Toluene | 111 | Low | May be a good solvent if impurities are highly polar. The high boiling point requires caution. |
| Hexanes | 69 | Non-polar | Likely a poor solvent (an "anti-solvent"). Excellent for use in a mixed-solvent system to induce precipitation. |
Protocol 2: Standard Recrystallization Workflow
Methodology:
-
Dissolution: Place the crude 4-isopropylpyridin-2-amine in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent. Heat the mixture on a hot plate (with stirring) to the boiling point of the solvent. Continue to add small portions of hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of solvent is critical for maximizing the yield of recovered crystals.[3]
-
(Optional) Hot Filtration: If the hot solution contains insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. Pre-heat a stemless funnel and a new flask to prevent premature crystallization in the funnel.[9] Pour the hot solution through a fluted filter paper.
-
Cooling (Crystal Formation): Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Causality: Using ice-cold solvent minimizes the redissolution of your purified product during the wash.[3]
-
Drying: Dry the crystals thoroughly. This can be done by leaving them on the filter under vacuum for a period, followed by transfer to a watch glass for air drying, or by using a vacuum oven at a temperature well below the compound's melting point.
-
Validation: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity. Compare pre- and post-recrystallization samples by TLC or HPLC if necessary.
Part 3: Visualization & Troubleshooting
Diagram 1: Solvent Selection Workflow
This flowchart illustrates the logical progression for selecting an optimal recrystallization solvent.
Caption: A decision tree for empirical solvent screening.
Troubleshooting Guide
Q4: My compound dissolved, but no crystals are forming, even after cooling in ice. What should I do?
A4: This is a common issue known as supersaturation, or it may indicate that you have used too much solvent.[3]
-
Immediate Cause: The solution is stable beyond its saturation point, and there are no nucleation sites for crystals to begin growing.
-
Troubleshooting Steps:
-
Induce Nucleation (Scratching): Gently scratch the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide a surface for the first crystals to form.
-
Induce Nucleation (Seeding): If you have a small crystal of the pure compound, add it to the supersaturated solution (a "seed crystal"). This will provide a template for further crystal growth.
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, then repeat the cooling process.[10]
-
Add an Anti-Solvent: If you know a solvent in which your compound is insoluble (an "anti-solvent," likely hexanes in this case), add it dropwise to the solution at room temperature until it just becomes cloudy. Then, add a few drops of the original (good) solvent to redissolve the precipitate and allow it to cool slowly.
-
Diagram 2: Troubleshooting "No Crystals Forming"
Caption: A decision tree for inducing crystallization.
Q5: I'm getting an oil instead of solid crystals. How can I fix this?
A5: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its own melting point. The compound is essentially "melting" in the hot solvent before it has a chance to form a crystal lattice.
-
Immediate Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point, and then try cooling again, very slowly.[10]
-
Lower the Cooling Temperature Drastically: Once the oil has formed, try to shock-cool the flask in a dry ice/acetone bath. This can sometimes solidify the oil, which can then be used to seed a new, more dilute recrystallization attempt.
-
Change Solvents: The most reliable solution is to switch to a solvent with a lower boiling point.
-
Slow Down Cooling: Ensure the cooling process is as slow as possible. Insulate the flask by placing it in a beaker of warm water or wrapping it in glass wool to allow it to cool over several hours.
-
Q6: My final product is still colored. How can I remove colored impurities?
A6: Colored impurities are often large, flat (polyaromatic) molecules with high polarity. They can be effectively removed using activated charcoal.
-
Procedure:
-
Dissolve the crude solid in the minimum amount of hot solvent as usual.
-
Remove the flask from the heat source. Crucially, never add charcoal to a boiling solution , as it can cause violent bumping.
-
Add a very small amount of activated charcoal (the tip of a spatula is usually sufficient).
-
Bring the mixture back to a gentle boil for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless.
-
Proceed with the cooling and crystallization steps as described in Protocol 2.
-
References
-
Zhao, H., et al. (2010). Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. Journal of Chemical & Engineering Data, 55(5), 2094–2095. [Link][8]
-
Liu, Y., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1535–1546. [Link][7]
-
PubChem. (n.d.). 4-Isopropylpyridine. National Center for Biotechnology Information. Retrieved from [Link][11]
-
Wikipedia. (2023). 2-Aminopyridine. Retrieved from [Link][2]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link][4]
-
Juárez-García, A., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(15), 4473. [Link][12]
-
Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link][5]
-
Al-Amiery, A. A. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives. NeuroQuantology, 18(5), 25-33. [Link][13]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link][10]
-
PubChem. (n.d.). 4-Ethylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link][14]
-
Cheméo. (n.d.). Chemical Properties of 2-Aminopyridine (CAS 504-29-0). Retrieved from [Link][15]
-
Lee, B. H., et al. (2006). Process for preparing 2-aminopyridine derivatives. U.S. Patent Application No. 10/546,478. [6]
-
University of California, Los Angeles, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link][9]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link][3]
-
Loba Chemie. (n.d.). 2-AMINO 4-METHYLPYRIDINE. Retrieved from [Link][1]
Sources
- 1. 695-34-1 CAS | 2-AMINO 4-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01047 [lobachemie.com]
- 2. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 4-Isopropylpyridine | C8H11N | CID 69674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 4-Ethylpyridin-2-amine | C7H10N2 | CID 118425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-Aminopyridine (CAS 504-29-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Purification of 4-Isopropylpyridin-2-amine
Welcome to the technical support guide for the purification of 4-isopropylpyridin-2-amine. This document is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar compounds. As a key intermediate in the synthesis of various pharmaceutical agents, the purity of 4-isopropylpyridin-2-amine is paramount. This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to address common purification challenges.
Part 1: Understanding the Compound and Common Impurities
4-Isopropylpyridin-2-amine is a substituted aminopyridine, a class of compounds widely recognized as important pharmacophores in drug discovery.[1][2] Its basic nature, conferred by the amino group and the pyridine nitrogen, dictates much of its chemical behavior and, consequently, the strategies for its purification.
Typical Impurity Profile:
Impurities in a crude sample of 4-isopropylpyridin-2-amine often stem from the synthetic route employed. Common synthesis pathways, such as the substitution of a 2-halopyridine with an amine, can lead to several types of impurities.[3]
-
Unreacted Starting Materials: Depending on the synthesis, this could include 2-halo-4-isopropylpyridine or isopropylamine.[4]
-
Regioisomers: In some synthetic approaches, competing reactions can lead to the formation of isomeric aminopyridines.
-
Over-alkylation Products: If the synthesis involves alkylation, it's possible to form secondary or tertiary amine byproducts.[5]
-
Solvent and Reagent Residues: Residual solvents and reagents used in the reaction and initial workup.
-
Degradation Products: Aminopyridines can be susceptible to oxidation, especially if not handled under an inert atmosphere, leading to colored impurities.[6]
Initial Assessment of Purity:
Before attempting any purification, it is crucial to assess the crude material to identify the major impurities. Techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for this purpose.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of 4-isopropylpyridin-2-amine in a question-and-answer format.
Q1: My crude 4-isopropylpyridin-2-amine is a dark oil or discolored solid. How can I remove the colored impurities?
A1: Colored impurities in amines are often due to oxidation or high molecular weight byproducts.
-
Activated Carbon Treatment: A common and effective method is to dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and stir it with a small amount of activated carbon for 15-30 minutes. The carbon adsorbs the colored impurities, and can then be removed by filtration through a pad of celite. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.
-
Acid-Base Extraction: An acid-base extraction can be highly effective.[7][8] Dissolve the crude material in an organic solvent like ethyl acetate and extract with a dilute aqueous acid (e.g., 1M HCl). The basic 4-isopropylpyridin-2-amine will be protonated and move into the aqueous layer, leaving many non-basic, colored impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) and the purified product extracted back into an organic solvent.
Q2: NMR analysis shows the presence of a significant amount of non-polar impurities. What is the best purification strategy?
A2: For removing non-polar impurities from a polar compound like 4-isopropylpyridin-2-amine, several methods can be effective.
-
Recrystallization: If your product is a solid, recrystallization is an excellent choice. The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the non-polar impurities remain in solution. A good starting point would be a solvent pair system, such as ethyl acetate/hexanes or dichloromethane/hexanes.
-
Acid-Base Extraction: As mentioned previously, an acid-base extraction is a powerful technique for separating basic compounds from neutral or acidic impurities.[9] The non-polar impurities will remain in the organic phase while your product is in the aqueous phase as its salt.
Q3: I am struggling to separate 4-isopropylpyridin-2-amine from a more polar impurity using standard silica gel chromatography.
A3: Standard silica gel is acidic and can cause significant streaking and poor separation of basic compounds like amines.[10] There are several ways to address this:
-
Basified Silica Gel: You can either purchase pre-treated basic silica gel or prepare it by slurrying standard silica gel in your eluent containing a small amount of a volatile base like triethylamine (typically 0.5-2%) or ammonium hydroxide.[11] This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.
-
Alternative Stationary Phases: Consider using a different stationary phase. Alumina (basic or neutral) is often a good alternative to silica for purifying amines.
-
Reverse-Phase Chromatography: If the polarity difference between your product and the impurity is small, reverse-phase chromatography may provide a better separation.[10] In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
Q4: My purified 4-isopropylpyridin-2-amine appears pure by TLC, but the yield is low after column chromatography. Where could my product be?
A4: Low recovery from silica gel chromatography is a common issue with amines due to their strong interaction with the acidic stationary phase.
-
Irreversible Adsorption: A portion of your product may be irreversibly adsorbed onto the silica gel. Using a basified mobile phase, as described in Q3, can significantly reduce this problem.
-
Co-elution: The product may have co-eluted with a UV-inactive impurity. Check the fractions before and after your main product spot on the TLC plate by other analytical methods if possible.
-
Product Volatility: While 4-isopropylpyridin-2-amine is not extremely volatile, prolonged exposure to high vacuum during solvent removal can lead to some loss, especially with small-scale purifications. Use a rotary evaporator at a moderate temperature and vacuum.
Part 3: Detailed Purification Protocols
Here are step-by-step protocols for the most common and effective purification techniques for 4-isopropylpyridin-2-amine.
Protocol 1: Purification by Acid-Base Extraction
This method is ideal for removing neutral or acidic impurities.
-
Dissolution: Dissolve the crude 4-isopropylpyridin-2-amine in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1M aqueous hydrochloric acid (HCl) to the separatory funnel. Shake vigorously and allow the layers to separate. The 4-isopropylpyridin-2-amine will be protonated and move into the aqueous (bottom) layer.[12]
-
Separation: Drain the aqueous layer into a clean flask. The organic layer, containing non-basic impurities, can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or saturated NaHCO3 solution) with stirring until the pH is >9. This will deprotonate the amine, which may precipitate or form an oily layer.
-
Back Extraction: Add fresh organic solvent to the basified aqueous solution and shake to extract the purified amine back into the organic layer. Repeat this extraction two more times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification by Flash Column Chromatography on Silica Gel
This protocol is suitable for separating impurities with different polarities. To avoid issues with streaking and low recovery, a basified mobile phase is recommended.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. Add ~1% triethylamine to the solvent mixture to improve the spot shape. Aim for an Rf value of 0.2-0.4 for the product.
-
Column Packing: Pack a flash chromatography column with silica gel using your chosen eluent (containing triethylamine).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the product is not very soluble, you can adsorb it onto a small amount of silica gel (dry loading).
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed during this step.
Table 1: Common Solvent Systems for Chromatography of Aminopyridines [13]
| Solvent System (v/v) | Polarity | Notes |
| 10-50% Ethyl Acetate in Hexanes | Low to Medium | Good starting point for many aminopyridines. |
| 1-10% Methanol in Dichloromethane | Medium to High | For more polar compounds. |
| Add 1% Triethylamine or Ammonia | N/A | Deactivates acidic sites on silica gel. |
Protocol 3: Purification by Recrystallization
This is an excellent method for obtaining high-purity crystalline material, provided a suitable solvent is found.
-
Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the product when hot but not when cold. Common choices include isopropanol, ethyl acetate, toluene, or a mixture like ethyl acetate/hexanes.
-
Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude material to just dissolve it completely.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated carbon and hot filter the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Part 4: Visualization of Purification Workflow
The following diagram illustrates a decision-making process for selecting the appropriate purification method for 4-isopropylpyridin-2-amine.
Caption: Decision tree for selecting a purification method.
References
-
Baskin, J. M., & Rovis, T. (2010). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society, 132(45), 15973–15975. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.com. [Link]
- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Chem.rochester.edu. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Chem.libretexts.org. [Link]
- Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
-
MDPI. (2018). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. MDPI.com. [Link]
-
Reddit. (2022). Chromotography with free amines? Reddit.com. [Link]
-
PubMed. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Pubmed.ncbi.nlm.nih.gov. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. En.wikipedia.org. [Link]
-
National Institutes of Health. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. Ncbi.nlm.nih.gov. [Link]
-
Columbia University. (n.d.). Column chromatography. Columbia.edu. [Link]
-
ResearchGate. (2022). Spectrofluorimetric determination of selected genotoxic impurities in pharmaceutical raw materials and final products. Researchgate.net. [Link]
- Google Patents. (n.d.). US3337630A - Process for the purification of amines.
-
Wikipedia. (n.d.). Isopropylamine. En.wikipedia.org. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Researchgate.net. [Link]
-
ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Pubs.acs.org. [Link]
-
Springer. (2019). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Link.springer.com. [Link]
-
Reddit. (2024). Amine workup. Reddit.com. [Link]
-
Royal Society of Chemistry. (2016). 2-Aminopyridine – an unsung hero in drug discovery. Pubs.rsc.org. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Chem.rochester.edu. [Link]
-
Patsnap. (n.d.). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Eureka.patsnap.com. [Link]
-
PubChem. (n.d.). 4-Ethylpyridin-2-amine. Pubchem.ncbi.nlm.nih.gov. [Link]
-
Shabbir Chemicals. (n.d.). 2-Amino Pyridine – High-Purity API Intermediate Exported from India. Shabbirchemicals.com. [Link]
Sources
- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isopropylamine - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. biotage.com [biotage.com]
- 11. reddit.com [reddit.com]
- 12. Workup [chem.rochester.edu]
- 13. Chromatography [chem.rochester.edu]
Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines
Welcome to the technical support center for navigating the complexities of the Buchwald-Hartwig amination of substituted pyridines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this powerful yet nuanced C-N cross-coupling reaction. The inherent electronic properties and coordination ability of the pyridine ring introduce unique obstacles not always present with simple aryl halides. Here, we move beyond standard protocols to provide in-depth, field-proven insights to help you troubleshoot failed reactions and optimize your synthetic outcomes.
Part 1: Interactive Troubleshooting Guide
A failed or low-yielding reaction can be frustrating. This decision tree is designed to guide you through a logical diagnostic process to identify the likely point of failure.
Caption: A step-by-step workflow for diagnosing failed Buchwald-Hartwig aminations.
Part 2: Frequently Asked Questions (FAQs) & In-Depth Answers
Catalyst & Ligand Issues
Q1: My reaction is stalled. I suspect catalyst deactivation. What is the most common cause when using pyridine substrates?
A: The most frequent culprit is product inhibition . The nitrogen atom of your aminopyridine product can act as a ligand, coordinating to the palladium center.[1] If the product binds more strongly than your phosphine ligand or the incoming amine, it effectively sequesters the catalyst and halts the catalytic cycle. This is especially problematic with electron-rich aminopyridines.
-
Causality: The catalytic cycle relies on the palladium center being available to participate in oxidative addition and reductive elimination.[2][3] A strongly coordinating product acts as a poison by occupying the coordination sites on the palladium, creating a stable, off-cycle complex.
-
Solution: Employ a very bulky, electron-rich phosphine ligand. Ligands like BrettPhos and t-BuXPhos are designed with large steric profiles that make it difficult for the smaller aminopyridine product to displace them from the palladium center.
Caption: Catalytic cycle showing the main pathway and the product inhibition side-pathway.
Q2: Should I use a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂?
A: For consistency and reliability, especially with challenging substrates, Pd(II) precatalysts combined with a suitable phosphine ligand, or pre-formed palladacycle precatalysts (e.g., XPhos Pd G3/G4), are generally superior. [1]
-
Pd(OAc)₂: Requires an in situ reduction to the active Pd(0) state.[1][2] This reduction step can be inconsistent and is sometimes sensitive to the specific amine or phosphine ligand used.
-
Pd₂(dba)₃: This is a Pd(0) source, which eliminates the need for a reduction step. However, its stability can be a concern, and precise stoichiometry can be difficult to manage.
-
Palladacycle Precatalysts (G3, G4, G6): These are often the best choice. They are air-stable, well-defined complexes that rapidly and cleanly generate the active L-Pd(0) species upon exposure to a base.[1] This leads to more reproducible reaction initiation.
Substrate & Reagent Issues
Q3: My 2-chloropyridine substrate is unreactive. Why is this, and how can I force it to couple?
A: While 2-halopyridines are electron-deficient, which should favor oxidative addition, 2-chloropyridines are notoriously less reactive than their bromo- or iodo- counterparts due to the strong C-Cl bond.[4]
-
Causality: Oxidative addition is often the rate-limiting step, and the energy barrier for cleaving a C-Cl bond is significantly higher than for a C-Br or C-I bond.[1]
-
Solutions:
-
Ligand Choice: Use highly electron-donating and sterically demanding ligands. Josiphos-type ligands or bulky biaryl phosphines like BrettPhos are excellent choices as they accelerate the oxidative addition step.[5]
-
Temperature: Higher temperatures (e.g., 100-120 °C in toluene or dioxane) are often necessary.
-
Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can improve conversion.
-
Q4: I am seeing a lot of hydrodehalogenation (the halide is replaced by hydrogen). What causes this?
A: Hydrodehalogenation is a common side reaction, particularly with electron-rich aryl halides or when the desired C-N coupling is slow. It typically arises from two main pathways:
-
Reaction with Trace Water: The base can react with trace water in the solvent or on the glassware, generating hydroxide, which can facilitate the undesired reduction pathway.
-
β-Hydride Elimination: If your amine has a β-hydrogen, a competing β-hydride elimination pathway from the palladium-amido intermediate can occur, leading to hydrodehalogenation of the pyridine and formation of an imine or enamine.
-
Solutions:
-
Dryness: Ensure all reagents, solvents, and glassware are rigorously dried. Use freshly distilled solvents and dry the base if necessary.
-
Base Selection: Using a very strong, non-coordinating base like lithium hexamethyldisilazide (LHMDS) can sometimes suppress this side reaction compared to t-butoxides.[2]
-
Hindered Substrates: Interestingly, sterically hindered substrates can sometimes give less hydrodehalogenation because the steric bulk disfavors the side reactions.[4]
-
Reaction Condition Optimization
Q5: Which base should I choose? Does it matter if I use NaOt-Bu, K₂CO₃, or an organic base?
A: The choice of base is critical and depends on the functional group tolerance of your substrates.[6][7] A mismatch between base strength and substrate sensitivity is a common reason for failure.
-
Causality: The base is required to deprotonate the amine (or the N-H bond in the palladium complex), facilitating the formation of the palladium-amido intermediate prior to reductive elimination.[3] A base that is too weak will result in a slow or stalled reaction. A base that is too strong can destroy sensitive functional groups (e.g., esters, nitro groups).[2][8]
| Base | pKaH (approx.) | Advantages | Disadvantages |
| NaOt-Bu, KOt-Bu | 19 | High reactivity, promotes fast reaction rates.[6] | Incompatible with base-sensitive groups like esters, ketones, and nitro groups.[2] Can promote side reactions. |
| LHMDS | 26 | Very strong, non-nucleophilic. Good for hindered amines. Tolerates some protic groups.[2] | Air and moisture sensitive solid. |
| Cs₂CO₃, K₃PO₄ | 10-12 | Milder, excellent functional group tolerance.[1][7] Good solubility (especially Cs₂CO₃).[1] | Can require higher temperatures, longer reaction times, or higher catalyst loadings.[2] |
| DBU | 13.5 | Organic, soluble base. Useful for avoiding solid inorganic salts. | Often less efficient and may require specific ligand combinations (e.g., XantPhos). |
Recommendation: Start with a moderately strong base like K₃PO₄ or Cs₂CO₃ if your substrate has sensitive functional groups. If the reaction is sluggish and your substrate is robust, move to NaOt-Bu.[1] The physical form of inorganic bases matters; grinding them to a fine powder before use can improve reaction rates by increasing surface area.[1]
Q6: What is the best solvent for this reaction?
A: Aprotic, non-coordinating, and relatively non-polar solvents are standard. Toluene and 1,4-dioxane are the most common and effective choices.[1][7]
-
Why they work: They have a suitable boiling point for heating and are poor ligands for palladium, meaning they won't compete with your phosphine ligand for coordination sites.
-
Solvents to Avoid:
-
Pyridine: Never use pyridine as a solvent. It will bind strongly to the palladium and completely inhibit the reaction.[1]
-
Acetonitrile & Chlorinated Solvents: These can also coordinate to the palladium center and are generally detrimental.[1]
-
Protic Solvents (alcohols, water): Unless specifically required by a specialized protocol, these should be avoided as they can interfere with the base and catalyst.
-
Part 3: General Experimental Protocol
This protocol provides a robust starting point. It must be adapted based on the specific reactivity of your substrates.
Objective: To perform a Buchwald-Hartwig amination of a halopyridine with a primary or secondary amine.
Materials:
-
Halopyridine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (if not using a pre-formed complex, e.g., XPhos, 0.024 mmol, 2.4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv, finely ground)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halopyridine, the base, and the palladium precatalyst (and ligand, if separate).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous toluene via syringe. If the amine is a liquid, add it now via syringe. If the amine is a solid, it should be added in step 1 with the other solids.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Take aliquots periodically by syringe under inert atmosphere.
-
Workup: Once the reaction is complete (or has stalled), cool the flask to room temperature. Dilute the mixture with a suitable solvent like ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Barbe, G., & Charette, A. B. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. [Link]
-
The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Verma, A. K., et al. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 69(20), 6867–6875. [Link]
-
Mroczkiewicz, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(49), 33742–33753. [Link]
-
Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]
-
Friščić, T., et al. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, 16(36), 6548-6552. [Link]
-
Buchwald, S. L., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(6), 2320–2331. [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
Stability issues of 4-isopropylpyridin-2-amine under different conditions
Welcome to the dedicated technical support center for 4-isopropylpyridin-2-amine. This resource is designed for researchers, scientists, and professionals in drug development to navigate the potential stability challenges associated with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Introduction to the Stability of 4-Isopropylpyridin-2-amine
4-isopropylpyridin-2-amine, as a substituted aminopyridine, possesses chemical functionalities that can be susceptible to degradation under various experimental and storage conditions. The primary amine group and the electron distribution within the pyridine ring are key determinants of its reactivity and, consequently, its stability.[1][2] Understanding the potential degradation pathways is crucial for ensuring the integrity of your research and the development of stable formulations. This guide provides a framework for identifying and mitigating stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 4-isopropylpyridin-2-amine?
A1: Based on the chemistry of aminopyridines, the primary factors influencing the stability of 4-isopropylpyridin-2-amine are:
-
pH: The basicity of the amino group and the pyridine nitrogen means that the compound's charge state and reactivity will change with pH. Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.
-
Oxidation: Amines are susceptible to oxidation, which can be promoted by the presence of oxygen, metal ions, or oxidizing agents.[3] This can lead to the formation of N-oxides or other oxidative degradation products.
-
Temperature: Elevated temperatures can accelerate the rate of all potential degradation reactions, including oxidation and hydrolysis.[4][5]
-
Light: Exposure to ultraviolet (UV) or visible light can provide the energy to initiate photochemical degradation reactions. Similar compounds, like fluoroquinolone antibiotics which can contain a pyridine-like ring, are known to undergo photodegradation.
-
Moisture: The presence of water can facilitate hydrolytic degradation. Some amine compounds are hygroscopic, meaning they can absorb moisture from the air.[6]
Q2: How should I properly store 4-isopropylpyridin-2-amine to ensure its stability?
A2: To minimize degradation, 4-isopropylpyridin-2-amine should be stored in a tightly sealed container to protect it from air and moisture.[7][8] The storage area should be cool, dry, and well-ventilated.[8][9] For long-term storage, it is advisable to keep it in a dark place or use an amber-colored vial to prevent photodecomposition.[7] Storing under an inert atmosphere (e.g., argon or nitrogen) can further mitigate oxidative degradation.[9]
Q3: What are the likely degradation products of 4-isopropylpyridin-2-amine?
A3: While specific degradation products for 4-isopropylpyridin-2-amine are not extensively documented in publicly available literature, we can hypothesize potential products based on the degradation of similar compounds:
-
Oxidative Degradation: This could lead to the formation of the corresponding N-oxide, hydroxylated pyridine rings, or even ring-opening products.[1][3]
-
Hydrolytic Degradation: While the amine group itself is generally stable to hydrolysis, impurities from synthesis or reactions with formulation excipients could lead to degradation.
-
Photodegradation: Exposure to light could lead to complex reactions, including the formation of radicals and subsequent polymerization or rearrangement products.
Identifying the actual degradation products requires conducting forced degradation studies and utilizing analytical techniques like LC-MS to identify the mass of the degradants.[10]
Q4: Are there any known incompatibilities of 4-isopropylpyridin-2-amine with common excipients?
A4: As a primary amine, 4-isopropylpyridin-2-amine can be incompatible with certain excipients. For instance, it may react with reducing sugars (e.g., lactose) via the Maillard reaction, leading to discoloration and degradation. It can also react with aldehydes and ketones. It is crucial to conduct compatibility studies with your intended formulation excipients.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with 4-isopropylpyridin-2-amine.
Issue 1: I am observing a loss of purity of my 4-isopropylpyridin-2-amine sample over time, even under recommended storage conditions.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Micro-oxidation | 1. Re-evaluate your storage container. Ensure it has a tight seal. 2. Consider purging the container with an inert gas (nitrogen or argon) before sealing. | Even small amounts of oxygen ingress over time can lead to gradual oxidative degradation of the amine functionality.[3] |
| Hygroscopicity | 1. Store the compound in a desiccator. 2. If you are frequently opening the container, aliquot the compound into smaller, single-use vials. | The compound may be hygroscopic, absorbing atmospheric moisture which can then participate in degradation pathways.[6] |
| Contamination | 1. Analyze the sample for trace metal impurities using techniques like ICP-MS. 2. Ensure all glassware and spatulas are scrupulously clean. | Metal ions can catalyze oxidative degradation reactions even at trace levels. |
Issue 2: My solution of 4-isopropylpyridin-2-amine in [Solvent] is turning yellow/brown.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Oxidative Degradation | 1. Prepare solutions fresh whenever possible. 2. Degas your solvent before use by sparging with nitrogen or sonicating under vacuum. 3. Add an antioxidant (e.g., BHT, Vitamin E) to your solution, if compatible with your downstream application. | The formation of colored products is often indicative of oxidation. Removing dissolved oxygen from the solvent can slow down this process. |
| Solvent-Induced Degradation | 1. Check the peroxide content of your solvent (especially for ethers like THF or dioxane). 2. Try a different, freshly opened bottle of solvent. 3. Evaluate the stability of the compound in a range of solvents with different polarities and proticities. | Solvents can contain impurities (like peroxides) that can initiate degradation. The stability of your compound can also be solvent-dependent. |
| Photodegradation | 1. Protect your solution from light by using amber vials or wrapping your container in aluminum foil. | Light can provide the activation energy for photochemical reactions leading to colored degradation products. |
Issue 3: I am seeing unexpected peaks in my HPLC chromatogram when analyzing 4-isopropylpyridin-2-amine.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| On-Column Degradation | 1. Evaluate the pH of your mobile phase. If it is highly acidic or basic, try a more neutral pH. 2. Use a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). | The combination of mobile phase pH and the stationary phase can sometimes lead to the degradation of the analyte on the column itself. |
| Degradation in Autosampler | 1. Set the autosampler temperature to a lower value (e.g., 4 °C).[11] 2. Perform a time-course study on a sample left in the autosampler to see if the impurity peaks grow over time. | Samples can degrade in the autosampler, especially if it is at room temperature for an extended period.[11] |
| Formation of Degradation Products | 1. This is a true indication of instability. Proceed with a forced degradation study to identify the conditions causing the degradation. | The appearance of new peaks is the primary indicator that your compound is not stable under the tested conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a molecule. This involves subjecting the compound to harsh conditions to accelerate degradation.
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
4-isopropylpyridin-2-amine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
pH meter
-
HPLC-UV system (and ideally HPLC-MS for peak identification)[10][12]
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of 4-isopropylpyridin-2-amine in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60 °C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
Dilute to a suitable concentration and analyze by HPLC.
-
-
Alkaline Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60 °C for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute and analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute and analyze by HPLC.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 80 °C for 48 hours.
-
Also, place a solution of the compound in an oven at 60 °C for 48 hours.
-
Prepare a solution from the solid sample, dilute both, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light in a photostability chamber (as per ICH Q1B guidelines).
-
Analyze by HPLC.
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed), by a suitable HPLC method.
-
The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, or concentration of the stressor).
-
Ensure the HPLC method can separate the parent peak from all degradation product peaks.
-
Data Interpretation:
| Condition | Expected Outcome if Unstable | Potential Degradation Pathway |
| Acid/Base | Appearance of new peaks, decrease in parent peak area. | Hydrolysis, rearrangement. |
| Oxidation | Formation of one or more new peaks. | N-oxidation, hydroxylation. |
| Thermal | Decrease in parent peak area, possible formation of multiple small peaks. | Thermolysis. |
| Photolytic | Appearance of new peaks, often with different UV spectra. | Photochemical reactions. |
Visualizations
Experimental Workflow for Forced Degradation
Caption: Workflow for a forced degradation study of 4-isopropylpyridin-2-amine.
Potential Degradation Pathways
Caption: Generalized potential degradation pathways for 4-isopropylpyridin-2-amine.
References
-
Isopropylamine | C3H9N | CID 6363 - PubChem. National Center for Biotechnology Information. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online. [Link]
-
A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. [Link]
-
Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. International Journal of Greenhouse Gas Control. [Link]
-
Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Degradation of Pyridines in the Environment. ResearchGate. [Link]
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. [Link]
-
Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal. [Link]
-
Aminopyridines (2-, 3-, and 4-). Occupational Safety and Health Administration. [Link]
-
2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. [Link]
-
Emissions and formation of degradation products in amine-based carbon capture plants. FORCE Technology. [Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]
-
MATERIAL SAFETY DATA SHEET 2,4-D AMINE 600. Greenbook. [Link]
-
Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Molecules. [Link]
-
Analytical Techniques for the Assessment of Drug Stability. Open Chemistry. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
-
Thermal degradation of aqueous amines used for carbon dioxide capture. Energy Procedia. [Link]
-
Characterization of the degradation products of amines used for post combustion CO 2 capture. ESPCI Paris. [Link]
Sources
- 1. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. fishersci.com [fishersci.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. sepscience.com [sepscience.com]
Technical Support Center: Regioselective Functionalization of 4-Isopropylpyridine
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development professionals tackling the nuanced challenge of regioselective C-H functionalization of 4-isopropylpyridine. The inherent electronic properties of the pyridine ring, combined with the steric influence of the C4-substituent, create a unique landscape of reactivity that can be expertly navigated with the right knowledge. This document provides in-depth, field-tested insights in a direct question-and-answer format to troubleshoot common experimental hurdles and answer frequently asked questions.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts governing the reactivity of 4-isopropylpyridine, providing the foundational knowledge needed to design successful functionalization strategies.
Q1: What are the intrinsically reactive positions on the 4-isopropylpyridine ring, and why?
Answer: The reactivity of the 4-isopropylpyridine ring is governed by a combination of electronic and steric factors.
-
Electronic Effects: The pyridine nitrogen is a powerful electron-withdrawing group, which makes the entire ring electron-deficient and generally less reactive towards electrophilic aromatic substitution compared to benzene.[1][2] This electron deficiency, however, increases the acidity of the C-H protons. The C2 and C6 positions (ortho to the nitrogen) are the most electronically activated and acidic due to the strong inductive effect of the nitrogen atom.[3][4] The C3 and C5 positions (meta to the nitrogen) are less acidic, while the C4 position is occupied.
-
Steric Effects: The isopropyl group at the C4 position introduces significant steric bulk. This bulk primarily hinders access to the adjacent C3 and C5 positions, making them less accessible to bulky reagents or catalysts.[3]
Therefore, there is a constant interplay: the C2/C6 positions are electronically favored for reactions like deprotonation (metalation), while the C3/C5 positions are sterically hindered.[3][5]
Q2: How do I achieve selective functionalization at the C2/C6 positions?
Answer: Targeting the C2/C6 positions leverages their enhanced acidity. The most common and effective strategy is Directed ortho-Metalation (DoM) .[6][7][8]
In this approach, an organolithium reagent (like n-BuLi or LDA) is used as a strong base to deprotonate the most acidic proton. The pyridine nitrogen acts as an intrinsic directing group, coordinating the lithium cation and positioning the base to abstract a proton from the adjacent C2 position.[6][8] The resulting 2-lithio-4-isopropylpyridine intermediate can then be trapped with a wide range of electrophiles.
Key factors for successful DoM include:
-
Base: n-Butyllithium or s-Butyllithium are common, but their nucleophilicity can lead to side reactions. Lithium diisopropylamide (LDA) is often a better choice as it is a strong, non-nucleophilic base.
-
Temperature: These reactions must be conducted at low temperatures (typically -78 °C) to prevent decomposition of the organolithium intermediates and unwanted side reactions.[9]
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are required to stabilize the organolithium species.
Q3: C3/C5 functionalization is my goal, but this seems more difficult. What strategies are available?
Answer: Functionalizing the C3/C5 positions is indeed more challenging due to steric hindrance from the C4-isopropyl group and lower intrinsic reactivity compared to the C2/C6 positions.[3] Success requires overriding these natural tendencies. Key strategies include:
-
Transition-Metal-Catalyzed C-H Activation: This is a powerful modern approach. Catalysts, often based on palladium (Pd), rhodium (Rh), ruthenium (Ru), or iridium (Ir), can be guided to the C3 position using a removable directing group (DG) attached to the nitrogen atom or a substituent elsewhere on the ring.[3][10] The directing group coordinates to the metal center, forcing the C-H activation to occur at a specific distal position. While many examples exist for pyridine itself, applying this to a C4-substituted pyridine requires careful selection of a DG with the correct geometry to reach the C3/C5 C-H bonds.
-
Steric Control: One can block the more reactive C2 and C6 positions with bulky, removable groups. This forces any subsequent reaction to occur at the only available sites, C3 and C5.
-
Radical Reactions (Minisci-type): The Minisci reaction involves the addition of a radical to the protonated pyridine ring.[11][12] While this reaction typically favors the C2 and C4 positions, selectivity can sometimes be shifted towards C3/C5 under specific conditions or with certain radical precursors, although this is less common and often results in mixtures.
Q4: What is the role of a pyridine N-oxide in controlling regioselectivity?
Answer: Converting the pyridine nitrogen to an N-oxide is a classic and highly effective strategy to alter the electronic properties and reactivity of the ring.
-
Reversing Electronics: The N-oxide group is strongly electron-donating through resonance but electron-withdrawing through induction. The net effect is a significant increase in electron density at the C2, C4, and C6 positions. This makes the N-oxide susceptible to attack by electrophiles at C4 and nucleophiles at C2/C6.
-
Facilitating C-H Activation: The N-oxide oxygen can act as an excellent directing group for transition-metal-catalyzed C-H activation, often favoring the C2 position.[13][14]
-
Photochemical Isomerization: Pyridine N-oxides can undergo photochemical rearrangement to afford intermediates that can be trapped to yield C3-functionalized products, offering a unique pathway to this challenging position.[15]
After the desired functionalization, the N-oxide can be easily reduced back to the pyridine using reagents like PCl₃ or H₂/Pd.
Troubleshooting Guide
This section is formatted to help you diagnose and solve specific experimental problems.
| Symptom / Observation | Potential Cause(s) | Suggested Solutions & Scientific Rationale |
| 1. Low or no conversion in a Directed ortho-Metalation (DoM) attempt. | A) Inactive Base: The organolithium reagent (e.g., n-BuLi) may have degraded due to moisture or improper storage. B) Insufficiently Low Temperature: The lithiated intermediate may be unstable at temperatures above -70 °C, leading to decomposition. C) Proton Source: Trace water in the solvent or on glassware, or an acidic proton on the electrophile, is quenching the organolithium species. | A) Titrate the Base: Always titrate organolithium reagents before use to determine their exact molarity. Use a fresh, verified bottle if necessary. B) Maintain Strict Temperature Control: Use a cryostat or a well-insulated dry ice/acetone bath (-78 °C). Ensure the reaction is not allowed to warm up before the electrophile is added.[9] C) Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum. Use freshly distilled, anhydrous solvents (e.g., THF over sodium/benzophenone). Ensure the chosen electrophile does not have acidic protons that can be abstracted by the aryllithium intermediate. |
| 2. A mixture of C2/C6 and C3/C5 functionalized products is obtained. | A) Reaction Mechanism Ambiguity: The chosen conditions may allow multiple reaction pathways to compete (e.g., a radical reaction that is not perfectly selective). B) Thermodynamic vs. Kinetic Control: In metalation, initial kinetic deprotonation might occur at one site (e.g., C2), but the intermediate could equilibrate to a more stable thermodynamic product before being trapped.[4] C) Steric Clash: The catalyst/ligand combination in a C-H activation reaction may not be sufficiently bulky to completely disfavor the electronically preferred C2/C6 positions. | A) Re-evaluate the Method: For C3/C5 selectivity, DoM is the wrong choice. Switch to a transition-metal-catalyzed C-H activation method with a suitable directing group. For C2/C6 selectivity, ensure conditions are optimal for DoM and not conducive to radical formation. B) Control Trapping Conditions: After forming a lithiated intermediate, trap it immediately with the electrophile at low temperature to favor the kinetic product. Avoid letting the reaction stir for extended periods before adding the electrophile. C) Ligand/Catalyst Screening: In a catalytic reaction, screen a panel of ligands. Bulkier ligands often increase steric repulsion at the C2/C6 positions, thereby enhancing selectivity for C3/C5.[5] |
| 3. I am observing functionalization on the isopropyl group's benzylic position. | A) Radical Abstraction: Radical reactions (e.g., Minisci-type) can sometimes favor abstraction of the weaker benzylic C-H bond on the isopropyl group over addition to the aromatic ring. B) Strong Basic Conditions: Very strong bases under harsh conditions could potentially deprotonate the benzylic position, which is more acidic than a standard alkane C-H bond. | A) Modify Radical Conditions: Change the radical source or the solvent. Sometimes, using a protonated pyridine (acidic medium) enhances the electrophilicity of the ring, favoring radical addition over side-chain abstraction. B) Use Milder Bases/Conditions: If using a base, switch to a less aggressive one (e.g., from s-BuLi to LDA) and ensure the temperature is kept as low as possible. The pKa of the pyridine C2-H is significantly lower than the benzylic C-H, so this side reaction should be avoidable under proper DoM conditions. |
Experimental Protocols
Protocol 1: C2-Selective Silylation via Directed ortho-Metalation
This protocol describes the highly selective introduction of a trimethylsilyl (TMS) group at the C2 position, which can serve as a versatile handle for further cross-coupling reactions.
Materials:
-
4-Isopropylpyridine (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.1 equiv, solution in hexanes)
-
Chlorotrimethylsilane (TMSCl, 1.2 equiv)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add 4-isopropylpyridine to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Dissolution: Add anhydrous THF via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-BuLi dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may change color.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithio-4-isopropylpyridine intermediate.
-
Electrophilic Quench: Add TMSCl dropwise via syringe. A white precipitate (LiCl) may form.
-
Warming & Quenching: After stirring for an additional 1-2 hours at -78 °C, remove the cooling bath and allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2-trimethylsilyl-4-isopropylpyridine.
References
-
Larsen, D., & Hartwig, J. F. (2014). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC, NIH. [Link]
-
Jain, P., et al. (2017). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]
-
Maity, S., et al. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]
-
Zhang, Z., et al. (2021). Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC, NIH. [Link]
-
Procter, D. J., et al. (2022). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC, NIH. [Link]
-
Douglas, C. J., & O'Doherty, G. A. (2015). 4-Selective Pyridine Functionalization Reactions via Heterocyclic Phosphonium Salts. ResearchGate. [Link]
-
Bao, D., et al. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society. [Link]
-
Abramovitch, R. A., & Giam, C. S. (1973). Interactions of 4-isopropylpyridine with organolithium reagents and lithium aluminium hydride: unusual electrophilic substitutions. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Clayden, J., et al. (2018). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Angewandte Chemie International Edition. [Link]
-
Rurack, K., & Kollmannsberger, M. (2005). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. PMC, NIH. [Link]
-
Daugulis, O., et al. (2012). Transition-Metal-Catalyzed Functionalization of Pyridines. ResearchGate. [Link]
-
Maity, P., et al. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]
-
Li, J., & Ackermann, L. (2019). Pyridine/pyrimidine groups in C−H activation. ResearchGate. [Link]
-
Bull, J. A., et al. (2011). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]
-
Sames, D. (2004). C-H Bond Functionalization in Complex Organic Synthesis. Columbia University. [Link]
-
Zhang, Z., et al. (2021). Functionalization of Pyridines at the C4 Position via Metalation and Capture. ResearchGate. [Link]
-
Roy, A., & Biju, A. T. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies. Ingenta Connect. [Link]
-
Hartwig, J. F., et al. (2018). C–H Activation of Pyridines by Boryl Pincer Complexes. Journal of the American Chemical Society. [Link]
-
Cui, D., et al. (2018). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PubMed Central. [Link]
-
Que, L., et al. (2015). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC, NIH. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. [Link]
-
Garg, N. K., & Houk, K. N. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. NIH. [Link]
-
Kempe, R., et al. (2020). C–H Bond Activation of Silyl-Substituted Pyridines with Bis(Phenolate)Yttrium Catalysts. MDPI. [Link]
-
Procter, D. J., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link]
-
Chen, X., et al. (2006). Palladium-Catalyzed Alkylation of sp2 and sp3 C-H Bonds with Methylboroxine and Alkylboronic Acids. Semantic Scholar. [Link]
-
Myers, A. G. (n.d.). Directed Ortho Metalation. Myers Research Group, Harvard University. [Link]
-
Itano, W., et al. (2021). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. PMC, NIH. [Link]
-
Sarpong, R. (2014). Pyridine CH functionalization. Slideshare. [Link]
-
Alberico, D., et al. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews. [Link]
-
Pearson. (2024). EAS Reactions of Pyridine Explained. Pearson. [Link]
-
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
-
Deady, L. W., et al. (1973). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Jiao, N., et al. (2020). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. Jiao Research Group. [Link]
-
Li, X., et al. (2021). Arene diversification through distal C(sp )−H functionalization. Science. [Link]
-
Godula, K., & Sames, D. (2009). Functionalization of Organic Molecules by Transition‐Metal‐Catalyzed C(sp3)−H Activation. Chemistry – A European Journal. [Link]
-
Okhlopkov, D. A., et al. (2024). Flipping the Metalation of 4‐Dimethylaminopyridine: Steric Repulsion versus London Dispersion Attraction. Angewandte Chemie International Edition. [Link]
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. baranlab.org [baranlab.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 15. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for 4-Isopropylpyridin-2-amine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-isopropylpyridin-2-amine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reaction work-ups effectively. This guide is structured to address the most common challenges encountered when handling this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 4-isopropylpyridin-2-amine that influence work-up procedures?
Understanding the fundamental properties of 4-isopropylpyridin-2-amine is the first step to designing a successful purification strategy. Its structure contains two key features: a basic pyridine ring and a primary amino group, along with a moderately nonpolar isopropyl substituent.
The basicity is paramount. The pKa of the conjugate acid of 2-aminopyridine is approximately 6.8.[1] The addition of an electron-donating isopropyl group at the 4-position is expected to slightly increase this basicity. This means the compound is readily protonated by mild acids, a property that is central to its separation from neutral or acidic compounds via acid-base extraction.[2][3]
Furthermore, like many low-molecular-weight amines, it exhibits solubility in a range of organic solvents and has some water solubility, which can complicate simple aqueous washes.[1][4]
Table 1: Physicochemical Properties of 4-isopropylpyridin-2-amine and Related Compounds
| Compound | Molecular Weight ( g/mol ) | pKa (Conjugate Acid) | General Solubility |
| 4-Isopropylpyridin-2-amine | ~150.22[5] | ~6.9 - 7.2 (estimated) | Organic Solvents, Water (moderate) |
| 2-Aminopyridine | 94.11[1] | 6.82 - 6.9[1] | Water, Alcohol, Ether[1] |
| Pyridine | 79.10 | 5.25 | Water, Organic Solvents |
Q2: How can I efficiently remove unreacted 4-isopropylpyridin-2-amine from my neutral organic product?
The most robust method is an acid-base extraction. This technique leverages the basicity of the amine to selectively move it from the organic phase into an aqueous phase, leaving your neutral product behind.
The Causality: By washing your organic solution with a dilute aqueous acid (e.g., 1 M HCl or 1 M citric acid), you protonate the basic nitrogen atoms of 4-isopropylpyridin-2-amine. This forms a water-soluble ammonium salt, which partitions into the aqueous layer. Your neutral organic product, lacking a basic site, remains in the organic solvent.
A subsequent wash with a mild base (e.g., saturated NaHCO₃ solution) is often necessary to remove any residual acid from the organic layer before drying and concentration.
Below is a visual workflow for this fundamental and critical procedure.
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aminopyridine Isomers
For researchers, scientists, and professionals in drug development, the aminopyridines represent a cornerstone scaffold. Their utility, however, is not uniform across the three primary isomers. The seemingly subtle shift in the position of the amino group on the pyridine ring induces profound changes in electron density, basicity, and nucleophilicity. This guide provides an in-depth comparative analysis of the reactivity of 2-, 3-, and 4-aminopyridine, moving from fundamental physicochemical principles to their practical implications in key synthetic transformations. The objective is to equip the practicing scientist with the causal understanding necessary to select the appropriate isomer and optimize reaction conditions for desired outcomes.
The Electronic Foundation of Reactivity: Basicity and Nucleophilicity
The reactivity of the aminopyridine isomers is a direct consequence of the electronic interplay between the activating, electron-donating amino group and the inherently electron-deficient, deactivating pyridine ring. This dynamic governs the availability of lone pair electrons on both the ring and exocyclic nitrogen atoms, which is best quantified by basicity (pKa) and nucleophilicity.
Basicity: A Tale of Two Nitrogens
The primary site of protonation in aminopyridines is the endocyclic (ring) nitrogen. The availability of its lone pair, located in an sp² hybrid orbital, is significantly modulated by the position of the amino substituent.[1][2]
-
4-Aminopyridine (pKa = 9.17): This isomer is the strongest base by a significant margin.[1][3][4][5] The amino group at the para-position exerts a powerful electron-donating resonance (+R) effect, which delocalizes electron density directly onto the ring nitrogen. This enrichment of the nitrogen lone pair makes it highly available for protonation.
-
2-Aminopyridine (pKa = 6.86): Exhibiting intermediate basicity, the ortho-amino group also donates electron density to the ring nitrogen via resonance.[1][3] However, this effect is somewhat tempered compared to the 4-isomer. Additionally, the proximity of the amino group can lead to intramolecular hydrogen bonding, which can slightly reduce the availability of the ring nitrogen's lone pair.[1]
-
3-Aminopyridine (pKa = 6.0): As the weakest base, the meta-positioned amino group cannot delocalize its lone pair onto the ring nitrogen through resonance.[1][3] Consequently, it primarily exerts a weaker, electron-withdrawing inductive (-I) effect, rendering 3-aminopyridine only marginally more basic than pyridine itself (pKa ≈ 5.2).[1][3]
Caption: Resonance effects on ring nitrogen basicity.
Nucleophilicity: A Parallel Trend
For these heterocyclic amines, nucleophilicity generally tracks with basicity.[3] The greater the electron density on the nitrogen atoms, the more readily they can act as nucleophiles. Quantitative analysis using Mayr's reactivity scales confirms the high nucleophilic character of 4-aminopyridine, with a measured nucleophilicity parameter (N) of 15.20 in dichloromethane.[3] While experimental data for the other isomers is less available, the predicted trend in nucleophilicity is unequivocal.
Predicted Nucleophilicity Order: 4-Aminopyridine > 2-Aminopyridine > 3-Aminopyridine
Comparative Reactivity in Synthetic Transformations
The fundamental differences in electronic properties manifest directly in the outcomes of common synthetic reactions.
N-Acylation and N-Alkylation
These reactions can theoretically occur at either the exocyclic amino group or the endocyclic ring nitrogen. The outcome is a contest between the nucleophilicity of the two sites and the nature of the electrophile.
-
N-Acylation: This reaction typically favors the more nucleophilic exocyclic amino group to form stable amide products. The reactivity is expected to follow the general nucleophilicity trend (4-AP > 2-AP > 3-AP). Hard acylating agents like acetic anhydride react readily.
-
N-Alkylation: This transformation is more complex. The ring nitrogen, being more basic, can be more reactive towards alkyl halides, leading to pyridinium salt formation.[6] This is a significant challenge, particularly with 3-aminopyridine, where alkylation on the ring nitrogen is often much faster than on the less nucleophilic amino group.[6] Achieving selective N-monoalkylation on the exocyclic amine often requires specific methodologies, such as reductive amination.[6][7]
Table 1: Physicochemical Properties and Predicted Reactivity
| Parameter | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine | Data Source(s) |
| pKa (Conjugate Acid) | 6.86 | 6.0 | 9.17 | [1][3] |
| Relative Basicity | Moderate | Low | High | [3] |
| Relative Nucleophilicity | Moderate | Low | High | [3][8] |
| Rel. Reactivity in N-Acylation | Moderate | Low | High | Inferred from nucleophilicity |
| Rel. Reactivity in EAS | Moderate (at C5) | Low (at C2/C4) | High (at C3/C5) | [3] |
| Rel. Reactivity in Diazotization | High | Low Efficiency | High | [3][9] |
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is inherently deactivated towards electrophilic attack compared to benzene.[10] However, the strongly activating amino group can overcome this deactivation and directs incoming electrophiles. The regiochemical outcome is a function of the interplay between these two opposing electronic effects.[3]
-
4-Aminopyridine: The amino group powerfully activates the C3 and C5 positions (ortho to the amine), making this isomer the most reactive towards EAS.[3]
-
2-Aminopyridine: Activation occurs at the C3 and C5 positions. Substitution at the C5 position is generally favored to minimize steric hindrance and potential electronic repulsion from the adjacent ring nitrogen.[3]
-
3-Aminopyridine: The amino group activates the C2, C4, and C6 positions. However, the potent deactivating effect of the ring nitrogen is most pronounced at the ortho positions (C2 and C6). Therefore, substitution typically occurs at C2 or C4, but the overall reactivity is the lowest among the three isomers.[3]
Caption: Relative reactivity and regioselectivity in EAS.
Diazotization
The conversion of the exocyclic primary amino group to a diazonium salt using nitrous acid is a pivotal transformation, opening pathways to a wide array of functionalities.[11]
-
2- and 4-Aminopyridine: These isomers readily undergo diazotization in dilute mineral acid to form the corresponding diazonium ions.[3][9] These intermediates are highly versatile but can be unstable, rapidly hydrolyzing to the corresponding hydroxypyridines.[9]
-
3-Aminopyridine: The diazotization of this isomer is often less efficient and can be problematic.[3] The resulting diazonium salt is also prone to alternative reaction pathways, including ring-opening.[12]
Experimental Protocols for Comparative Analysis
The following generalized protocols are designed to be self-validating systems. By running the three isomers in parallel under identical conditions, the differences in reactivity will be clearly demonstrated through reaction time, yield, and product distribution.
Protocol: Comparative N-Acetylation
This protocol uses acetic anhydride to compare the rate of N-acylation.
-
Setup: In three separate round-bottom flasks equipped with magnetic stir bars, dissolve an equimolar amount (e.g., 10 mmol) of 2-, 3-, and 4-aminopyridine in 20 mL of ethyl acetate.
-
Reagent Addition: Cool the flasks in an ice bath. To each flask, add acetic anhydride (1.1 equivalents) dropwise while stirring.
-
Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 15 minutes) using Thin Layer Chromatography (TLC).
-
Work-up: Once a reaction is complete (as indicated by the consumption of the starting aminopyridine), quench with saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Compare the time to completion and the isolated yields of the respective N-acetylaminopyridines to establish the reactivity order.
Caption: General workflow for comparative N-acetylation.
Protocol: Comparative Diazotization and Coupling
This experiment compares the efficiency of diazonium salt formation via a subsequent azo coupling reaction.
-
Diazotization Setup: In three separate beakers, dissolve an equimolar amount (e.g., 5 mmol) of 2-, 3-, and 4-aminopyridine in 15 mL of 2 M HCl. Cool the solutions to 0-5°C in an ice-salt bath.
-
Nitrite Addition: While maintaining the temperature below 5°C, add a pre-cooled solution of sodium nitrite (1.05 equivalents) in 5 mL of water dropwise to each beaker with vigorous stirring.
-
Coupling Solution: In a separate beaker, prepare a solution of 2-naphthol (1.0 equivalents) in 20 mL of 1 M NaOH. Cool this solution to 5°C.
-
Azo Coupling: Slowly add each of the cold diazonium salt solutions to the 2-naphthol solution. A colored azo dye precipitate should form.
-
Analysis: Stir for 30 minutes in the ice bath. Collect the solid product by filtration, wash with cold water, and dry. Compare the yield and color intensity of the resulting azo dyes. The yield will be indicative of the efficiency of the initial diazotization step for each isomer.
Conclusion and Outlook
The reactivity of the aminopyridine isomers is a clear and instructive example of how constitutional isomerism dictates chemical behavior. The position of the amino group governs the electronic profile of the molecule, with a clear hierarchy emerging:
-
4-Aminopyridine: Consistently the most basic and nucleophilic isomer due to potent resonance effects, making it highly reactive in a broad range of transformations.[3]
-
2-Aminopyridine: Exhibits intermediate reactivity, with its behavior influenced by a balance of resonance donation and the proximity of the two nitrogen atoms.[3]
-
3-Aminopyridine: The least reactive isomer, where the lack of resonance communication between the amino group and the ring nitrogen results in lower basicity and nucleophilicity.[3]
For the synthetic chemist, this understanding is not merely academic. It is critical for designing efficient synthetic routes, anticipating potential side reactions (such as competitive N-alkylation of the ring), and selecting the correct isomer to achieve a desired regiochemical outcome in reactions like electrophilic aromatic substitution. These fundamental principles are essential for leveraging the full potential of these valuable heterocyclic building blocks in pharmaceutical and materials science discovery.
References
-
Among 2-aminopyridine and 4-aminopyridine which is more basic? Quora. [Link]
-
Structural isomers of aminopyridines. ResearchGate. [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. [Link]
-
5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]
-
A Facile N-Monoalkylation of Aminopyridines. ResearchGate. [Link]
-
Easy Access to 2-Aminopyridines. GalChimia. [Link]
-
pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. [Link]
-
Basicity of aminopyridine isomers and their interaction with perovskites. ResearchGate. [Link]
-
N-Acylation in Combinatorial Chemistry. ResearchGate. [Link]
-
Chemoselective Acylation of Nucleosides. PubMed Central. [Link]
- Process for the N-alkylation of aminopyridines.
-
Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH. Revue Roumaine de Chimie. [Link]
-
Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. [Link]
-
Amines Part 7 - Electrophilic Aromatic Substitution in pyridine. YouTube. [Link]
-
Diazotisation. Organic Chemistry Portal. [Link]
-
Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. Iraqi Journal of Agricultural Sciences. [Link]
-
4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Journal of Medicine and Life. [Link]
-
4-Aminopyridine. Wikipedia. [Link]
Sources
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 5. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Diazotisation [organic-chemistry.org]
- 12. revroum.lew.ro [revroum.lew.ro]
A Researcher's Guide to Differentiating Aminopyridine Isomers: A Comparative Spectroscopic Analysis
Introduction
Aminopyridines are a class of heterocyclic aromatic amines that serve as foundational building blocks in numerous fields, particularly pharmacology and agrochemistry.[1] The three structural isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—exhibit distinct chemical and biological properties, making their unambiguous identification a critical step in synthesis, quality control, and drug development.[2][3] The position of the amino group on the pyridine ring profoundly influences the molecule's electronic distribution, symmetry, and potential for hydrogen bonding. These subtle structural differences give rise to unique spectroscopic signatures.
This guide provides a comprehensive comparison of the aminopyridine isomers using four key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). By understanding the principles behind the spectral differences and leveraging the experimental data presented, researchers can confidently identify and characterize these important isomers.
Caption: Chemical structures of the three aminopyridine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for structural elucidation of isomers. The chemical shift of each nucleus is exquisitely sensitive to its local electronic environment. The electron-donating amino group (-NH₂) perturbs the electron density of the pyridine ring's protons and carbons differently depending on its position (ortho, meta, or para) relative to the ring nitrogen.
¹H NMR Spectroscopy
Causality: The amino group donates electron density into the ring via resonance. This effect is strongest at the ortho and para positions relative to the amino group, causing the protons at these positions to be "shielded" and appear at a lower chemical shift (upfield). Protons at the meta position are less affected. This predictable electronic effect creates a unique chemical shift and coupling pattern for each isomer.
| Isomer | Proton | Typical Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |
| 2-Aminopyridine | H6 | ~8.05 | d |
| H4 | ~7.38 | t | |
| H5 | ~6.61 | d | |
| H3 | ~6.47 | d | |
| NH₂ | ~4.63 | br s | |
| 3-Aminopyridine | H2 | ~8.08 | d |
| H6 | ~7.99 | d | |
| H4 | ~7.03 | dd | |
| H5 | ~6.97 | t | |
| NH₂ | ~3.89 | br s | |
| 4-Aminopyridine | H2, H6 | ~8.09 | d |
| H3, H5 | ~6.59 | d | |
| NH₂ | ~4.50 | br s |
Data compiled from spectral databases.[4][5]
Field Insights:
-
2-Aminopyridine: Shows four distinct aromatic signals. The H3 and H5 protons are significantly shielded, appearing furthest upfield.
-
3-Aminopyridine: Also shows four distinct aromatic signals, but with less pronounced shielding compared to the 2- and 4-isomers. Its spectrum is generally more compressed in the aromatic region.
-
4-Aminopyridine: Due to its C₂ᵥ symmetry, it presents only two signals in the aromatic region, a doublet for H2/H6 and another for H3/H5, making it easily distinguishable.
-
The -NH₂ proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. It can be confirmed by adding a drop of D₂O to the NMR tube, which causes the -NH₂ signal to disappear due to proton-deuterium exchange.
¹³C NMR Spectroscopy
Causality: The same electronic principles apply to the carbon nuclei. The amino group strongly shields the carbon it is attached to (ipso-carbon) and the carbons at the ortho and para positions.
| Isomer | Carbon | Typical Chemical Shift (δ, ppm) in DMSO-d₆ |
| 2-Aminopyridine | C2 | ~160.2 |
| C6 | ~148.5 | |
| C4 | ~137.6 | |
| C5 | ~112.9 | |
| C3 | ~108.5 | |
| 3-Aminopyridine | C3 | ~144.8 |
| C2 | ~141.2 | |
| C6 | ~138.1 | |
| C4 | ~124.0 | |
| C5 | ~121.9 | |
| 4-Aminopyridine | C4 | ~155.8 |
| C2, C6 | ~149.7 | |
| C3, C5 | ~109.1 |
Data compiled from spectral databases.
Field Insights: The most deshielded carbon is consistently the one attached to the amino group (C2 in 2-AP, C3 in 3-AP, and C4 in 4-AP), providing a key diagnostic marker. Again, the symmetry of 4-aminopyridine results in only three distinct carbon signals, simplifying its identification.[6]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the aminopyridine sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[7]
-
Instrument Setup: Place the tube in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical acquisition time is 1-2 minutes.
-
¹³C Spectrum Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, longer acquisition times (15-60 minutes) and proton decoupling are required to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.
Caption: Standard workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. The resulting spectrum is a unique "fingerprint" that is highly sensitive to the molecule's functional groups and overall structure.
Causality: The position of the amino group affects the molecule's symmetry and the bond strengths within the pyridine ring. Furthermore, 2-aminopyridine can form a weak intramolecular hydrogen bond between one of the amine protons and the ring nitrogen, which can subtly alter the N-H stretching frequencies.[2][8]
| Vibrational Mode | 2-Aminopyridine (cm⁻¹) | 3-Aminopyridine (cm⁻¹) | 4-Aminopyridine (cm⁻¹) |
| N-H Asymmetric Stretch | ~3440 | ~3420 | ~3410 |
| N-H Symmetric Stretch | ~3300 | ~3320 | ~3310 |
| N-H Scissoring | ~1630 | ~1620 | ~1640 |
| Ring C=C, C=N Stretches | ~1610, 1570, 1480, 1440 | ~1590, 1580, 1480, 1440 | ~1600, 1500, 1430 |
| C-H Out-of-Plane Bending | ~770 | ~870, 780, 700 | ~820 |
Data compiled from NIST Chemistry WebBook and other sources.[9][10]
Field Insights:
-
N-H Stretches: All three isomers show the characteristic pair of bands for a primary amine.[11] The slight variations can be attributed to differences in intermolecular and intramolecular hydrogen bonding.
-
Ring Vibrations: The pattern of absorptions in the 1400-1650 cm⁻¹ region is complex but distinct for each isomer.
-
C-H Bending (Fingerprint Region): The most diagnostic region is the out-of-plane C-H bending region (below 900 cm⁻¹). The substitution pattern on the aromatic ring gives rise to a highly characteristic set of bands, making this region ideal for distinguishing the isomers. For example, the strong band around 770 cm⁻¹ is characteristic of 2-substituted pyridines.
Experimental Protocol: FTIR Analysis (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the solid aminopyridine sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent KBr pellet.
-
Spectrum Acquisition: Place the pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Run the sample scan. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.
Caption: Workflow for FTIR analysis using the KBr pellet method.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily π → π* and n → π* transitions for conjugated systems like aminopyridines.[12][13] The amino group acts as a powerful auxochrome, a group that modifies the light-absorbing properties of the pyridine chromophore.
Causality: The lone pair of electrons on the amino nitrogen can extend the π-conjugated system of the pyridine ring. The effectiveness of this conjugation depends on the isomer. In 2- and 4-aminopyridine, the amino group is in an ortho or para position relative to the ring nitrogen, allowing for direct resonance delocalization across the entire molecule. This lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption maximum (λ_max) to a longer wavelength (a bathochromic or red shift). In 3-aminopyridine, this direct through-conjugation is not possible, so the effect is less pronounced.
| Isomer | λ_max 1 (nm) in Ethanol | λ_max 2 (nm) in Ethanol |
| 2-Aminopyridine | ~235 | ~298 |
| 3-Aminopyridine | ~230 | ~288 |
| 4-Aminopyridine | ~208 | ~255 |
Representative data; exact values can vary with solvent and pH.[14][15]
Field Insights: The λ_max values clearly differentiate the isomers. The trend often follows 2-AP > 3-AP > 4-AP for the longest wavelength absorption band, reflecting the different extents of conjugation. The absorption maxima are also sensitive to solvent polarity (solvatochromism), providing another potential parameter for differentiation.[16]
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a UV-grade solvent in which the sample is soluble and that is transparent in the desired wavelength range (e.g., ethanol, methanol, or water).
-
Stock Solution: Accurately prepare a stock solution of the aminopyridine isomer of known concentration.
-
Dilution: Prepare a dilute solution from the stock solution such that the maximum absorbance falls between 0.2 and 1.0 AU (Absorbance Units) to ensure adherence to the Beer-Lambert Law.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
-
Spectrum Acquisition: Replace the solvent with the sample solution in the cuvette and acquire the absorption spectrum, typically from 200 to 400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation in a way that is characteristic of its structure.
Causality: The position of the amino group dictates the stability of various potential fragments, thereby directing the fragmentation pathways. All three isomers have the same molecular formula (C₅H₆N₂) and thus the same nominal molecular weight of 94 amu. In accordance with the Nitrogen Rule, having an even number of nitrogen atoms results in an even-mass molecular ion.
Key Fragmentation Pathways:
-
Molecular Ion (M⁺˙): All three isomers will show a molecular ion peak at m/z = 94.
-
2-Aminopyridine: A highly characteristic fragmentation pathway for 2-substituted pyridines is the loss of hydrogen cyanide (HCN, 27 Da) from the ring, often involving the substituent nitrogen. This leads to a prominent fragment ion at m/z = 67.[17]
-
3- and 4-Aminopyridine: These isomers also lose HCN, but the pathway is less direct than for the 2-isomer, often resulting in a less intense m/z 67 peak. They may show other primary fragmentations first.
-
Loss of H˙: A peak at m/z = 93 (M-1) is common.
-
Loss of Amine Functionality: Cleavage can lead to ions corresponding to the pyridyl cation (m/z = 78) after rearrangement.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Proposed Fragment |
| 2-Aminopyridine | 94 | 67, 93 | [M-HCN]⁺˙, [M-H]⁺ |
| 3-Aminopyridine | 94 | 67, 93 | [M-HCN]⁺˙, [M-H]⁺ |
| 4-Aminopyridine | 94 | 67, 93 | [M-HCN]⁺˙, [M-H]⁺ |
Field Insights: While all three isomers show a fragment at m/z 67, the relative intensity of this peak compared to the molecular ion is the most diagnostic feature. For 2-aminopyridine, the [M-HCN]⁺˙ peak is typically one of the most abundant ions, if not the base peak. For the 3- and 4-isomers, this peak is significantly less intense. This difference in fragmentation propensity provides a reliable method for distinguishing the 2-isomer from the other two.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via a direct insertion probe for solids or by coupling the MS to a gas chromatograph (GC-MS) for volatile samples.
-
Ionization: The sample is vaporized and bombarded with high-energy electrons (~70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Spectrum Generation: The data is plotted as a mass spectrum, showing the relative abundance of each ion versus its m/z value.
Caption: Generalized workflow for mass spectrometry analysis.
Summary and Conclusion
Distinguishing between the aminopyridine isomers is a common challenge that can be overcome by a systematic, multi-technique spectroscopic approach. Each method provides a unique and complementary piece of the structural puzzle.
| Technique | Most Diagnostic Feature |
| ¹H & ¹³C NMR | Symmetry. 4-Aminopyridine is immediately identified by its simple spectrum (2 aromatic ¹H signals, 3 aromatic ¹³C signals). 2- and 3-isomers are distinguished by their unique chemical shift and coupling patterns. |
| IR Spectroscopy | C-H Out-of-Plane Bending. The pattern of bands in the 600-900 cm⁻¹ "fingerprint" region is highly characteristic of the substitution pattern on the pyridine ring. |
| UV-Vis Spectroscopy | λ_max Position. The position of the longest wavelength absorption maximum (λ_max) is sensitive to the conjugation, allowing for clear differentiation of all three isomers. |
| Mass Spectrometry | Relative Fragment Intensity. The high relative abundance of the [M-HCN]⁺˙ fragment ion (m/z 67) is a hallmark of 2-aminopyridine compared to the 3- and 4-isomers. |
By combining the evidence from these four powerful analytical methods, researchers, scientists, and drug development professionals can achieve unambiguous identification of 2-, 3-, and 4-aminopyridine. This analytical rigor is essential for ensuring the purity of reagents, the integrity of synthetic pathways, and the safety and efficacy of final products.
References
-
Mary, Y. S., et al. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link]
-
ResearchGate. Structural isomers of aminopyridines. ResearchGate. [Link]
-
ResearchGate. FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. ResearchGate. [Link]
-
Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [Link]
-
IOSR Journal. UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal. [Link]
-
YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]
-
NIST WebBook. 2-Aminopyridine. National Institute of Standards and Technology. [Link]
-
ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]
-
Sciforum. Fluorescent Properties Study of 2-AminoPyridine Derivatives. Sciforum. [Link]
-
CORE. Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. CORE. [Link]
-
Chemistry LibreTexts. 6.5: Amine Fragmentation. Chemistry LibreTexts. [Link]
-
ACS Publications. Structure and Hydrogen Bonding of Different Isomers of 2-Aminopyridine·NH3 Studied by IR/R2PI Spectroscopy. The Journal of Physical Chemistry A. [Link]
-
ResearchGate. The UV-Vis absorption spectra of III in different solvents. ResearchGate. [Link]
-
TÜBİTAK Academic Journals. Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. TÜBİTAK Academic Journals. [Link]
-
MDPI. Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. MDPI. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
PubMed Central. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC. [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Canadian Science Publishing. Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. [Link]
-
Chemistry Connected. 1H NMR Chemical Shifts. Chemistry Connected. [Link]
-
OSHA. PV2143. Occupational Safety and Health Administration. [Link]
-
spectroscopy.help. Difference between Primary Secondary and Tertiary Amines Via FTIR. spectroscopy.help. [Link]
-
nptel.ac.in. 13C NMR spectroscopy • Chemical shift. nptel.ac.in. [Link]
-
Oregon State University. 13C NMR Chemical Shift. Oregon State University. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
Testbook. The correct match of 13C NMR chemical shift values. Testbook. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three_Chemicalbook [chemicalbook.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Aminopyridine(504-29-0) 1H NMR [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-Aminopyridine [webbook.nist.gov]
- 11. rockymountainlabs.com [rockymountainlabs.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. iosrjournals.org [iosrjournals.org]
- 14. helixchrom.com [helixchrom.com]
- 15. researchgate.net [researchgate.net]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Structural Validation of Novel 4-isopropylpyridin-2-amine Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural validation of a novel chemical entity is the bedrock upon which all subsequent biological and pharmacological studies are built. This guide provides an in-depth, technically-grounded framework for the structural elucidation of 4-isopropylpyridin-2-amine derivatives, a class of compounds with significant potential in medicinal chemistry. We will move beyond a simple recitation of techniques, delving into the causality behind experimental choices and presenting a self-validating system for confirming the target structure against its potential constitutional isomers.
The Imperative of Unambiguous Structural Assignment
The substitution pattern on a pyridine ring can dramatically alter a molecule's biological activity. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological profiles, toxicities, and metabolic stabilities. Therefore, confirming the precise location of the isopropyl group on the pyridin-2-amine scaffold is not a mere formality but a critical step in the drug discovery and development process. This guide will focus on a multi-pronged analytical approach to confidently distinguish 4-isopropylpyridin-2-amine from its plausible isomers: 3-isopropylpyridin-2-amine, 5-isopropylpyridin-2-amine, and 6-isopropylpyridin-2-amine.
The Analytical Gauntlet: A Multi-Technique Approach
No single analytical technique can definitively validate a novel structure in isolation. A robust validation strategy employs a suite of orthogonal techniques, each providing a unique piece of the structural puzzle. Our approach integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and, as the ultimate arbiter of structure, single-crystal X-ray crystallography.
Caption: Overall workflow for the structural validation of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[1] For our target compound and its isomers, a combination of 1D (¹H and ¹³C) and 2D NMR experiments will be employed to establish connectivity.
Causality of NMR Experimental Choices:
-
¹H NMR: Provides information on the number of distinct proton environments, their chemical shifts, and their coupling patterns (spin-spin splitting). The splitting patterns are particularly informative for determining the substitution pattern on the pyridine ring.
-
¹³C NMR: Reveals the number of unique carbon environments. The chemical shifts of the pyridine ring carbons are highly sensitive to the position of the substituents.[2]
-
2D COSY (Correlation Spectroscopy): Maps out proton-proton (¹H-¹H) coupling networks, allowing for the unambiguous assignment of neighboring protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful tool for assigning carbon signals.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure, especially in identifying the point of attachment of the isopropyl group to the pyridine ring.
Comparative ¹H and ¹³C NMR Data (Predicted)
The following table presents the predicted ¹H and ¹³C NMR chemical shifts for 4-isopropylpyridin-2-amine and its isomers. These predictions are based on established NMR principles and data from similar substituted pyridine compounds.[3][4][5][6][7] The distinct patterns in chemical shifts and coupling constants provide a clear basis for differentiation.
| Compound | Predicted ¹H NMR Chemical Shifts (ppm) and Coupling Patterns | Predicted ¹³C NMR Chemical Shifts (ppm) |
| 4-isopropylpyridin-2-amine (Target) | H3: ~6.3 (d, J≈1.5 Hz), H5: ~6.5 (dd, J≈5.0, 1.5 Hz), H6: ~7.8 (d, J≈5.0 Hz), NH₂: broad s, CH(isopropyl): septet, CH₃(isopropyl): d | C2: ~160, C3: ~105, C4: ~158, C5: ~110, C6: ~148, CH(isopropyl): ~34, CH₃(isopropyl): ~23 |
| 3-isopropylpyridin-2-amine | H4: ~7.1 (d, J≈7.5 Hz), H5: ~6.6 (t, J≈7.5 Hz), H6: ~8.0 (d, J≈7.5 Hz), NH₂: broad s, CH(isopropyl): septet, CH₃(isopropyl): d | C2: ~158, C3: ~130, C4: ~138, C5: ~118, C6: ~145, CH(isopropyl): ~30, CH₃(isopropyl): ~24 |
| 5-isopropylpyridin-2-amine | H3: ~6.4 (d, J≈8.5 Hz), H4: ~7.3 (dd, J≈8.5, 2.0 Hz), H6: ~7.9 (d, J≈2.0 Hz), NH₂: broad s, CH(isopropyl): septet, CH₃(isopropyl): d | C2: ~159, C3: ~108, C4: ~140, C5: ~130, C6: ~145, CH(isopropyl): ~33, CH₃(isopropyl): ~24 |
| 6-isopropylpyridin-2-amine | H3: ~6.3 (d, J≈8.0 Hz), H4: ~7.4 (t, J≈8.0 Hz), H5: ~6.5 (d, J≈8.0 Hz), NH₂: broad s, CH(isopropyl): septet, CH₃(isopropyl): d | C2: ~160, C3: ~105, C4: ~138, C5: ~112, C6: ~160, CH(isopropyl): ~36, CH₃(isopropyl): ~22 |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compound. The fragmentation pattern observed in the mass spectrum provides additional structural information that can help differentiate between isomers.
Causality of MS Experimental Choices:
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces a prominent protonated molecular ion ([M+H]⁺), allowing for the accurate determination of the molecular weight.
-
Collision-Induced Dissociation (CID): Fragmentation of the molecular ion provides characteristic product ions that can be diagnostic for the substitution pattern. For aliphatic amines, α-cleavage is a common fragmentation pathway.[8][9]
Comparative Mass Spectrometry Data
| Compound | Expected [M+H]⁺ (m/z) | Key Fragmentation Pathways and Diagnostic Ions (m/z) |
| All Isomers | 151.1235 | - |
| 4-isopropylpyridin-2-amine (Target) | 151.1235 | Loss of a methyl radical from the isopropyl group to give a stable benzylic-type cation (m/z 136). |
| 3-isopropylpyridin-2-amine | 151.1235 | Similar loss of a methyl radical (m/z 136). Fragmentation may also involve the pyridine ring. |
| 5-isopropylpyridin-2-amine | 151.1235 | Loss of a methyl radical (m/z 136). |
| 6-isopropylpyridin-2-amine | 151.1235 | Prominent loss of a methyl radical (m/z 136). May also show loss of the entire isopropyl group. |
While the primary fragmentation may be similar for all isomers, the relative intensities of the fragment ions can differ, providing a basis for differentiation, especially when combined with other analytical data.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[11] For our target compounds, FTIR is used to confirm the presence of the amine (N-H) and pyridine ring (C=N, C=C) functionalities.
Comparative FTIR Data
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Observations for Isopropylpyridin-2-amines |
| N-H stretch (amine) | 3500 - 3300 | A broad band, often with two distinct peaks for a primary amine.[2] |
| C-H stretch (aromatic) | 3100 - 3000 | Weak to medium intensity bands. |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium to strong intensity bands from the isopropyl group. |
| N-H bend (amine) | 1650 - 1580 | A medium to strong, sharp band.[2] |
| C=C and C=N stretch (pyridine ring) | 1600 - 1450 | A series of sharp bands of variable intensity. The exact positions can be subtly influenced by the substitution pattern. |
While FTIR is excellent for confirming the presence of key functional groups, it is generally less powerful than NMR and MS for differentiating between positional isomers. However, subtle shifts in the fingerprint region (< 1500 cm⁻¹) can sometimes be used for this purpose.
Single-Crystal X-ray Crystallography: The Definitive Answer
When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous, three-dimensional map of the molecule, definitively confirming its structure and connectivity.[12] This technique is the gold standard for structural validation.
Caption: Workflow for single-crystal X-ray crystallography.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure adequate spectral width and resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
2D COSY Acquisition: Set up a standard COSY experiment to establish ¹H-¹H correlations.
-
2D HSQC Acquisition: Run a standard HSQC experiment to determine one-bond ¹H-¹³C correlations.
-
2D HMBC Acquisition: Acquire an HMBC spectrum to identify long-range ¹H-¹³C correlations (2-3 bonds). Optimize the experiment for expected coupling constants (typically around 8 Hz).
-
Data Processing and Analysis: Process all spectra using appropriate software. Integrate ¹H signals, and assign all proton and carbon resonances based on chemical shifts, coupling patterns, and 2D correlations.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[13]
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate.
-
MS Scan: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
HRMS Analysis: Obtain a high-resolution mass spectrum of the molecular ion to confirm the elemental composition.
-
MS/MS (CID) Analysis: Select the [M+H]⁺ ion and subject it to collision-induced dissociation to generate a fragmentation spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Spectrum Acquisition: Collect the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the expected functional groups.
Single-Crystal X-ray Crystallography
-
Crystallization: Growing diffraction-quality single crystals is often the most challenging step. The vapor diffusion method is a common and effective technique.[12]
-
Vapor Diffusion (Hanging Drop): Dissolve the compound in a small amount of a "good" solvent in which it is readily soluble. Place this drop on a siliconized cover slip. Invert the cover slip over a reservoir containing a "poor" solvent (in which the compound is less soluble) that is miscible with the good solvent. Seal the system and allow the poor solvent to slowly diffuse into the drop, gradually decreasing the solubility of the compound and promoting slow crystal growth.[14]
-
-
Crystal Mounting and Data Collection: Carefully mount a suitable single crystal on the goniometer of a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the atomic positions and thermal parameters to obtain a final, validated structure.
Conclusion
The structural validation of a novel compound like 4-isopropylpyridin-2-amine requires a meticulous and multi-faceted analytical approach. By systematically applying NMR spectroscopy (1D and 2D), mass spectrometry, and FTIR spectroscopy, a high degree of confidence in the proposed structure can be achieved. The comparative analysis of the expected data for the target molecule and its potential isomers provides a robust framework for unambiguous assignment. Ultimately, single-crystal X-ray crystallography offers the definitive confirmation of the molecular structure. This comprehensive guide provides the necessary framework for researchers to confidently and rigorously validate their novel 4-isopropylpyridin-2-amine derivatives, ensuring a solid foundation for their future research and development endeavors.
References
-
Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]
-
Li, X. (2021). 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated C(sp3)−H Bonds. Accounts of Chemical Research, 54(11), 2589-2603. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). N-isopropyl-3-nitropyridin-2-amine. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). 4-Methyl-2-(propan-2-yl)pyridin-3-amine. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). 4-Isopropylpyridine. Retrieved January 25, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2. Retrieved January 25, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved January 25, 2026, from [Link]
-
Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews, 52(6), 2038-2060. [Link]
-
ResearchGate. (n.d.). Structural isomers of aminopyridines. Retrieved January 25, 2026, from [Link]
-
Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. (2023). TrAC Trends in Analytical Chemistry, 166, 117182. [Link]
-
Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 25, 2026, from [Link]
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved January 25, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Retrieved January 25, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved January 25, 2026, from [Link]
-
TSI Journals. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. International Journal of Chemical Sciences, 8(2), 1071-1078. [Link]
- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
Butler, M., & Cabrera, G. M. (2015). A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes. Journal of Mass Spectrometry, 50(1), 136-144. [Link]
-
ResearchGate. (2017). New cases of prototropic tautomerism in substituted pyridines. [Link]
-
Hampton Research. (n.d.). Crystal Growth 101. Retrieved January 25, 2026, from [Link]
-
Chen, K., & Keire, D. A. (2017). Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics. Journal of Pharmaceutical Sciences, 106(11), 3173-3181. [Link]
-
University of Potsdam. (n.d.). Advice for Crystallization. Retrieved January 25, 2026, from [Link]
-
De la Torre, J. A., & Miller, J. M. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry, 94(12), 5037-5045. [Link]
-
ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. [Link]
-
ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c).... Retrieved January 25, 2026, from [Link]
-
YouTube. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved January 25, 2026, from [Link]
-
Zhang, Y., et al. (2010). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 53(5), 2096-2106. [Link]
-
Wang, Y., et al. (2020). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Pharmaceutics, 12(10), 929. [Link]
-
PubChem. (n.d.). 2-Isopropylpyridine. Retrieved January 25, 2026, from [Link]
Sources
- 1. 6-(Propan-2-yl)pyridin-2-amine | C8H12N2 | CID 21725596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. N-isopropyl-3-nitropyridin-2-amine | C8H11N3O2 | CID 21601995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methyl-2-(propan-2-yl)pyridin-3-amine | C9H14N2 | CID 108190520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Isopropylpyridine | C8H11N | CID 69674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Aminopyridine(504-29-0) 13C NMR [m.chemicalbook.com]
- 7. 3-Aminopyridine(462-08-8) 1H NMR [m.chemicalbook.com]
- 8. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. N-Cyclopropyl-5-isopropylpyridin-2-amine|RUO [benchchem.com]
- 10. A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
- 12. unifr.ch [unifr.ch]
- 13. pubs.acs.org [pubs.acs.org]
- 14. hamptonresearch.com [hamptonresearch.com]
A Comparative Guide to Catalytic Systems for Aminopy-ridine Synthesis: Performance, Mechanisms, and Practical Considerations
The aminopyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties and hydrogen bonding capabilities. However, its synthesis can be challenging. The pyridine nitrogen often acts as a ligand or a catalyst poison, complicating traditional cross-coupling reactions. This guide provides an in-depth, head-to-head comparison of the primary catalytic systems used to forge the critical C–N bond in aminopyridine synthesis, offering researchers the data and mechanistic insights needed to make informed decisions in their work.
We will dissect the performance of four major catalytic strategies: the well-established Palladium-catalyzed Buchwald-Hartwig amination, the classic yet evolving Copper-catalyzed Ullmann condensation, the economical Nickel-catalyzed amination, and the innovative approach of Photoredox catalysis.
Chapter 1: The Workhorse: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for forming C–N bonds.[1] Its development revolutionized the synthesis of aryl amines by offering a broadly applicable alternative to harsher, traditional methods.[1]
Mechanistic Overview
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are the oxidative addition of the palladium catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminopyridine product and regenerate the active Pd(0) catalyst.[2]
-
Causality in Catalyst Design: The success of this reaction, especially with challenging substrates like chloropyridines, hinges on the design of the ancillary ligand. Bulky, electron-rich phosphine ligands are crucial. They accelerate the rate-limiting reductive elimination step and stabilize the Pd(0) species, preventing catalyst decomposition and promoting high turnover numbers.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
